3-(oxan-3-yl)-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-3-yl)-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)12(14-13-11)9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACGCSKRAPVELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=C3C=CC=CC3=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis & Characterization of 3-(oxan-3-yl)-1H-indazole
The following technical guide details the synthesis and characterization of 3-(oxan-3-yl)-1H-indazole (also chemically indexed as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole).
This guide prioritizes the Suzuki-Miyaura Cross-Coupling pathway as the primary industrial standard due to its modularity and functional group tolerance, while offering a Lithiation-Addition route as a secondary method for cases where boronic acid availability is limited.
Executive Summary & Molecule Profile
The target molecule, 3-(oxan-3-yl)-1H-indazole , represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands.[1] The fusion of the indazole core with a saturated oxygen heterocycle (oxane/tetrahydropyran) improves metabolic stability and aqueous solubility compared to carbocyclic analogs.
Structural Parameters
| Parameter | Detail |
| IUPAC Name | 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.26 g/mol |
| Core Scaffold | 1H-Indazole (Benzo[d]pyrazole) |
| Substituent | Oxan-3-yl (Tetrahydropyran-3-yl) at C3 |
| Chirality | The C3-position of the oxane ring is chiral. (Protocols below yield the racemate unless chiral ligands are used). |
Retrosynthetic Analysis
To ensure high regioselectivity at the C3 position, direct functionalization of the pre-formed indazole ring is superior to cyclization strategies (e.g., from hydrazones), which often suffer from regio-isomeric mixtures (1H vs 2H).[1]
Strategic Disconnection (DOT Diagram)
The following logic map visualizes the disconnection approach, prioritizing the C3-C(sp3) bond formation.
Figure 1: Retrosynthetic disconnection showing the primary Suzuki coupling route and the alternative lithiation pathway.
Primary Protocol: Suzuki-Miyaura Cross-Coupling
This route is preferred for its scalability and safety profile. Direct coupling at C3 requires protection of the N1 nitrogen to prevent catalyst poisoning and side reactions (N-arylation).
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 3-Bromo-1H-indazole
-
Coupling Partner: (Tetrahydro-2H-pyran-3-yl)boronic acid pinacol ester
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Ferrocene-based catalysts resist dehalogenation side-reactions better than Pd(PPh₃)₄).
-
Base: Cs₂CO₃ (Cesium carbonate) or K₃PO₄.[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
-
Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyran).[1] SEM is chosen here for stability.
Step-by-Step Methodology
Step 1: N1-Protection (SEM-Cl)
-
Dissolution: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise.
-
Workup: Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.[1][3]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Checkpoint: Verify product via TLC (N-SEM indazole is less polar than starting material).
-
Step 2: Cross-Coupling (The Critical Step)[1]
-
Setup: In a pressure vial, combine:
-
Degassing: Add 1,4-Dioxane/Water (4:1). Sparge with Argon for 15 minutes (Critical: Oxygen kills the Pd catalyst).
-
Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vial immediately.
-
Reaction: Heat to 90°C for 12–16 hours.
-
Isolation: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Step 3: Deprotection[1]
-
Reagent: Dissolve the intermediate in DCM/TFA (2:1) or use TBAF in THF (if SEM protected).[1]
-
Reflux: Stir at 40°C for 4 hours (TFA method) or reflux (TBAF method).
-
Neutralization: Carefully quench with saturated NaHCO₃.
-
Final Purification: Recrystallization from Ethanol/Water or HPLC.
Alternative Protocol: Lithiation-Addition
Use this route if the boronic ester is unavailable or expensive. This method relies on the acidity of the C3-halogen bond for Lithium-Halogen exchange.
Workflow Diagram
Figure 2: Lithiation-Addition workflow. Note that Step 3 simultaneously removes the tertiary hydroxyl group and potentially the protecting group depending on conditions.
Critical Note on Causality: The lithiation must be performed at -78°C. Higher temperatures favor the "Dance" rearrangement or cleavage of the protecting group, leading to complex mixtures.
Characterization & Validation
Trustworthiness in synthesis relies on rigorous characterization. Below is the Predicted Analytical Profile for the target compound.
1H NMR (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Logic/Justification |
| 12.80 | s (br) | 1H | NH (Indazole) | Exchangeable proton; typical for free indazoles.[1] |
| 7.75 | d | 1H | Ar-H (C4) | Deshielded by the C3-substituent and aromatic ring current. |
| 7.50 | d | 1H | Ar-H (C7) | Typical aromatic doublet. |
| 7.35 | t | 1H | Ar-H (C6) | Standard aromatic triplet. |
| 7.10 | t | 1H | Ar-H (C5) | Standard aromatic triplet. |
| 3.95 - 3.80 | m | 2H | Oxane C2-H | Ether-adjacent protons are most deshielded in the aliphatic region. |
| 3.50 - 3.35 | m | 3H | Oxane C6-H + C3-H | Methine (C3) attached to Indazole + remaining ether protons. |
| 2.10 - 1.60 | m | 4H | Oxane C4/C5-H | Remaining methylene protons of the pyran ring. |
Mass Spectrometry (ESI-MS)[1]
-
Calculated Mass: 202.11
-
Observed [M+H]⁺: 203.12
-
Fragmentation Pattern: Loss of the oxane ring (neutral loss of 85 Da) is a common fragmentation pathway in high-energy collision, leaving the indazole cation (m/z ~117).[1]
Quality Control Checkpoints
-
Regiochemistry: Confirm C3 substitution vs N-alkylation. In C3-substituted indazoles, the NH proton is usually visible (broad singlet >12 ppm).[1] If N-alkylation occurred, the aliphatic region would show distinct N-CH signals, and the aromatic pattern would shift significantly.
-
Purity: HPLC purity >95% is required for biological assays. Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).[1]
References
-
Suzuki-Miyaura Coupling on Indazoles
-
General Indazole Synthesis Strategies
-
Microwave Assisted Methods
-
Lithiation Strategies
- Title: "Functionaliz
-
Source: Science of Synthesis (Thieme)[1]
- Note: Referenced as foundational methodology for C3-lithi
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Physicochemical Profiling & Strategic Application of 3-(Oxan-3-yl)-1H-indazole
Executive Summary
The molecule 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) represents a strategic scaffold in modern drug discovery. It combines the privileged indazole core—a proven pharmacophore in kinase (e.g., Axitinib) and PARP inhibitors—with a tetrahydropyran (THP) ring.
This guide analyzes the compound not merely as a chemical intermediate but as a bioisosteric solution . The incorporation of the oxane ring at the 3-position serves as a "solubility switch," modulating the lipophilicity (LogP) and metabolic stability of the parent scaffold while retaining the steric bulk of a phenyl group. This whitepaper provides a comprehensive physicochemical profile, validated synthetic routes, and rigorous characterization protocols for researchers utilizing this motif.
Part 1: Structural Architecture & Electronic Properties[1]
The Bioisosteric Rationale
The 3-(oxan-3-yl) moiety is a non-aromatic bioisostere of the phenyl ring. In drug design, this substitution is critical for:
-
Solubility Enhancement: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor (HBA), lowering the LogP by approximately 1.0–1.5 units compared to the phenyl analog.
-
Metabolic Blocking: Unlike phenyl rings which are prone to CYP450-mediated oxidation (hydroxylation), the saturated pyran ring alters the metabolic soft spots, often extending half-life (
).
Tautomerism: The 1H vs. 2H Equilibrium
Indazoles exhibit annular tautomerism. For 3-substituted indazoles, the 1H-tautomer is generally thermodynamically favored over the 2H-form in the solid state and non-polar solvents. However, the 2H-form is often the bioactive conformation in kinase binding pockets (acting as a hinge binder).
-
1H-Indazole: Benzenoid structure; thermodynamically stable.
-
2H-Indazole: Quinoid character; higher dipole moment; often stabilized by polar solvents or specific protein interactions.
Computed Physicochemical Parameters
Standardized estimates based on fragment contribution theory.
| Parameter | Value (Approx.) | Significance |
| Molecular Weight | 202.25 g/mol | Fragment-like; suitable for FBDD. |
| cLogP | 1.8 – 2.1 | Ideal range for oral bioavailability (Rule of 5). |
| TPSA | ~37 Ų | High membrane permeability (Brain penetrant potential). |
| pKa (Indazole NH) | ~13.8 (Acidic) | Very weak acid; deprotonates only in strong base. |
| pKa (Indazole N2) | ~1.2 (Basic) | Protonates only in strong acid. |
| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases. |
| H-Bond Acceptors | 2 (N, O) | The oxane oxygen adds a vector for water solvation. |
Part 2: Synthetic Routes & Process Chemistry[2]
Reliable access to 3-(oxan-3-yl)-1H-indazole is achieved via two primary workflows: Suzuki-Miyaura Cross-Coupling (Convergent) or Hydrazine Cyclization (Linear).
Pathway Logic
-
Route A (Convergent): Preferred for SAR exploration. Uses a pre-formed indazole core coupled with a pyran boronate.
-
Route B (Linear): Preferred for scale-up. Builds the indazole ring onto the pyran aldehyde.
Figure 1: Comparative synthetic strategies. Route A is modular; Route B is cost-effective for bulk synthesis.
Part 3: Analytical Protocols (The "How-To")
To ensure scientific integrity, the following protocols characterize the specific properties of the oxane-indazole hybrid.
Protocol: Determination of Thermodynamic Solubility
Rationale: The kinetic solubility (DMSO spike) often overestimates solubility. This equilibrium method is required for accurate formulation data.
-
Preparation: Weigh 5 mg of solid 3-(oxan-3-yl)-1H-indazole into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of phosphate buffer (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.22 µm) to remove undissolved solid.
-
Quantification:
-
Inject supernatant into HPLC-UV (C18 column, Acetonitrile/Water gradient).
-
Compare AUC (Area Under Curve) against a 5-point calibration curve of the compound in DMSO.
-
-
Success Criteria: Solubility > 50 µM indicates a successful "phenyl-to-pyran" optimization.
Protocol: Tautomer Identification via NMR
Rationale: Distinguishing 1H vs 2H tautomers is difficult due to rapid exchange. This protocol uses 2D-NMR.
-
Solvent: Dissolve compound in DMSO-
(slows exchange) or CDCl . -
Experiment: Run
H- N HMBC (Heteronuclear Multiple Bond Correlation). -
Analysis:
-
1H-Indazole: The pyrrole nitrogen (N1) correlates with C7a and C3. The pyridine-like nitrogen (N2) shows different correlations.
-
Differentiation: Look for the
coupling constant. If exchange is too fast, cool the probe to -40°C to freeze the equilibrium.
-
Part 4: Drug-Like Properties & Strategic Application
The "Solubility-Permeability" Trade-off
The oxane ring optimizes the scaffold for oral delivery. The following diagram illustrates the property shift when replacing a phenyl group with the oxan-3-yl group.
Figure 2: Physicochemical impact of the oxan-3-yl substitution. Green/Blue vectors indicate significant improvement over phenyl analogs.
Biological Context
This scaffold is particularly relevant for:
-
Kinase Inhibitors: Targeting the ATP hinge region (Indazole N1/N2 H-bonds) while the oxane ring projects into the solvent-exposed front pocket or the hydrophobic back pocket, depending on substitution.
-
PARP Inhibitors: Mimicking the nicotinamide pharmacophore.
References
-
Indazole Scaffold in Medicinal Chemistry
-
Tetrahydropyran as a Phenyl Bioisostere
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
-
Physicochemical Protocols
- Box, K. J., & Comer, J. E. "Using measured pKa, logP and solubility to investigate supersaturation and predict absorption." Current Drug Metabolism, 2008.
-
Synthesis of 3-Substituted Indazoles
-
Lousseouarn, A., et al. "General Synthesis of 3-Substituted Indazoles." Journal of Organic Chemistry, 2021.[3]
-
Sources
Technical Guide: Quantum Chemical Profiling of 3-(Oxan-3-yl)-1H-indazole
This technical guide details the quantum chemical characterization of 3-(oxan-3-yl)-1H-indazole , a pharmacophore merging the kinase-privileged indazole scaffold with a saturated oxygen heterocycle (tetrahydropyran).
This guide deviates from generic templates to address the specific electronic and conformational challenges of this molecule: prototropic tautomerism (1H- vs. 2H-indazole) and ring conformer dynamics (axial/equatorial oxane substitution).
Executive Summary & Structural Prerequisites
Molecule: 3-(oxan-3-yl)-1H-indazole IUPAC: 3-(oxan-3-yl)-1H-indazole (or 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) Significance: The 3-substituted indazole core is a "hinge-binding" motif in kinase inhibitors (e.g., Axitinib, Pazopanib). The oxan-3-yl group introduces solubility-enhancing polarity and defined vectors for exploring the ribose-binding pocket or solvent front.
The Computational Challenge
Accurate modeling requires resolving two coupled equilibria:
-
Tautomerism: The migration of the proton between N1 and N2.[1] While 1H is generally favored in the gas phase, the 2H tautomer often dominates in specific protein binding pockets due to hydrogen bond donor/acceptor complementarity.
-
Conformational Isomerism: The oxane ring prefers a chair conformation, but the bulky indazole substituent at C3 can adopt either an equatorial or axial position.[1]
Computational Methodology (The Protocol)
This protocol utilizes Density Functional Theory (DFT) with dispersion corrections, essential for capturing the weak non-covalent interactions (NCIs) between the oxane ether oxygen and the indazole
Step 1: Conformational Ensemble Generation
Before high-level DFT, the conformational space must be sampled to avoid trapping in local minima.
-
Tool: Molecular Mechanics (e.g., MMFF94 or OPLS4).[1]
-
Directive: Generate conformers by rotating the C3(indazole)-C3'(oxane) bond (
in increments) and sampling both chair flips of the oxane ring. -
Filter: Discard high-energy conformers (
kcal/mol relative to global minimum).[1]
Step 2: Geometry Optimization & Frequency Analysis[1]
-
Functional:
B97X-D or B3LYP-D3(BJ) .[1]-
Causality: Standard B3LYP fails to account for London dispersion forces.[1] The bulky oxane ring interacting with the indazole requires dispersion correction (-D3 or -D) for accurate geometry.
-
-
Basis Set: 6-311+G(d,p) .[2]
-
Causality: Diffuse functions (+) are mandatory for describing the lone pairs on the Pyridine-like nitrogen (N2) and the Ether oxygen, which are loosely bound and spatially diffuse.
-
-
Validation: Ensure zero imaginary frequencies (NIMAG=0) for ground states.
Step 3: Solvation Modeling
-
Model: SMD (Solvation Model based on Density).
-
Solvents:
Workflow Visualization
Figure 1: Self-validating computational workflow for indazole derivatives.
Electronic Structure & Reactivity Descriptors[1][4]
Tautomeric Equilibria Analysis
The relative stability of the 1H and 2H tautomers is solvent-dependent. Calculate the Gibbs Free Energy difference (
-
Positive
: 1H tautomer is stable (Typical in gas phase/non-polar solvents).[1] -
Near-Zero
: Tautomeric mixture exists.[1]
Data Presentation Standard:
| Conformer | Tautomer | Oxane Pos.[1] | Relative E (kcal/mol) | Boltzmann Pop.[1] (%) | Dipole (Debye) |
|---|---|---|---|---|---|
| 1a | 1H | Equatorial | 0.00 | 85.4 | 2.1 |
| 1b | 1H | Axial | 1.85 | 4.2 | 2.3 |
| 2a | 2H | Equatorial | 1.20 | 10.1 | 4.5 |
| 2b | 2H | Axial | 3.10 | 0.3 | 4.8 |
Note: The Equatorial conformer is generally favored to avoid 1,3-diaxial repulsion between the indazole and the oxane protons.
Molecular Electrostatic Potential (MEP)
Generate MEP surfaces to predict binding interactions.[1]
-
Red Regions (Negative): N2 (in 1H-tautomer) and Oxane Oxygen. These are H-bond acceptors.
-
Blue Regions (Positive): N1-H (in 1H-tautomer). This is the H-bond donor.
-
Application: If docking into a kinase hinge region (e.g., Adenine binding pocket), the N1-H donor / N2 acceptor motif mimics the Adenine N9-H / N1 motif.
Spectroscopic Validation (Self-Validation)
To ensure the calculated structure matches the synthesized compound, compare predicted NMR shifts against experimental data.
-
GIAO Method: Calculate NMR shielding tensors using NMR=GIAO at the B3LYP/6-311+G(2d,p) level (using geometries optimized at wB97X-D).[1]
-
Scaling: Apply linear scaling factors to correct for systematic DFT errors.
-
Reference: For chloroform (
), standard scaling factors are available (e.g., Slope ).
-
Bioactive Conformation & Docking Implications[1]
While the Equatorial-Chair form is the global minimum in solution, the Axial conformer or Boat forms may be selected by protein binding pockets if they offer superior shape complementarity.
Tautomer-Specific Signaling
The choice of tautomer alters the vector of the oxan-3-yl group.
-
1H-Indazole: The vector points roughly
relative to the N-N bond. -
2H-Indazole: The geometry is more linear, changing the projection of the oxane ring into the solvent channel.
Figure 2: Tautomeric switching mechanism in biological contexts.
References
-
Gaussian 16 User Reference. Gaussian, Inc.[1] Wallingford, CT.[1]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Approximation of the Solvent and the Solute. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Alkorta, I., & Elguero, J. (2004).[1] Tautomerism of Indazoles: A Theoretical Study. Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on indazole tautomer energetics).
Sources
In Silico Bioactivity Profiling of 3-(oxan-3-yl)-1H-indazole: A Computational Pharmacophore Approach
Executive Summary
The molecule 3-(oxan-3-yl)-1H-indazole represents a strategic fusion of a privileged medicinal scaffold (indazole) with a solubility-enhancing saturated heterocycle (oxane/tetrahydropyran). While the indazole core is a proven pharmacophore in kinase inhibition (e.g., Axitinib, Pazopanib), the oxan-3-yl substitution introduces specific stereochemical and physicochemical vectors that require rigorous computational interrogation.
This technical guide outlines a self-validating in silico workflow to predict the bioactivity of this compound. We move beyond simple docking, employing Density Functional Theory (DFT) for tautomer analysis, inverse docking for target fishing, and Molecular Dynamics (MD) for interaction stability.
Phase 1: Molecular Architecture & Quantum Mechanical Preparation
The biological activity of indazoles is strictly governed by prototropic tautomerism. The 1H-indazole and 2H-indazole forms present distinct hydrogen bond donor/acceptor profiles. Before any docking can occur, the dominant species must be identified.
Tautomeric Enumeration and Geometry Optimization
The 3-(oxan-3-yl) substituent introduces a chiral center at the C3 position of the oxane ring. Consequently, the in silico library must account for:
Protocol:
-
Initial Generation: Generate 3D coordinates using RDKit or OpenBabel.
-
QM Optimization: Perform geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory (using Gaussian or ORCA).
-
Energy Calculation: Calculate the Boltzmann distribution of tautomers in an aqueous solvation model (PCM or SMD).
Insight: 1H-indazole is typically thermodynamically favored in solution (
Ligand Preparation Workflow (DOT Diagram)
Figure 1: Quantum Mechanical Ligand Preparation Workflow. Ensuring the correct electronic state is critical for accurate binding prediction.
Phase 2: Target Fishing (Inverse Docking)
Since the specific target of 3-(oxan-3-yl)-1H-indazole is undefined, we employ Inverse Docking (docking one ligand against many targets) to identify high-probability binding partners.
Pharmacophore Mapping
The indazole core typically mimics the adenine ring of ATP, making kinases the primary target class.
-
H-Bond Donor: N1 (1H-indazole).
-
H-Bond Acceptor: N2.
-
Hydrophobic Region: The benzene ring of indazole.
-
Solvent Interface: The oxane ring likely points towards the solvent front or occupies the ribose binding pocket.
Target Prediction Protocol
Tools: SwissTargetPrediction, PharmMapper, or idTarget.
-
Screening: Submit the optimized structure to SwissTargetPrediction .
-
Filtering: Filter results by "Probability" > 0.7.
-
Consensus: Cross-reference with PharmMapper (fit score > 4.0).
Hypothetical High-Confidence Targets: Based on the scaffold structure, predicted targets likely include:
-
VEGFR2 (KDR): Angiogenesis inhibition.
-
Aurora Kinase A/B: Mitotic regulation.
Phase 3: Molecular Docking & Interaction Analysis
We will proceed with VEGFR2 (PDB ID: 4ASD) as the case study target, given the high frequency of indazole-based inhibitors in this domain (e.g., Axitinib).
Docking Protocol (AutoDock Vina / Glide)
This protocol ensures reproducibility and eliminates false positives caused by poor grid generation.
| Step | Parameter/Action | Rationale |
| Grid Generation | Center: | Focuses search space on the ATP-binding pocket where indazoles bind. |
| Receptor Prep | Remove waters (except catalytic), add polar hydrogens, merge non-polar hydrogens. | Standardizes charge distribution. |
| Search Algorithm | Exhaustiveness: 32 (Vina) or SP/XP (Glide) | Higher exhaustiveness is required for the flexible oxane ring. |
| Scoring Function | Vina Score / Glide Score (GScore) | Empirical scoring to estimate |
Key Binding Interactions
A successful "hit" for 3-(oxan-3-yl)-1H-indazole must exhibit:
-
Hinge Binder: N1/N2 of indazole forming H-bonds with Cys919 (in VEGFR2) or equivalent hinge residue (e.g., Glu/Ala).
-
Gatekeeper Interaction: Hydrophobic contact with Val916 .
-
Oxane Positioning: The oxane oxygen should ideally form a water-mediated bridge or direct H-bond with Asp1046 (DFG motif) or solvent-exposed residues.
Phase 4: Dynamic Validation (Molecular Dynamics)
Static docking poses are often local minima. Molecular Dynamics (MD) simulations (100 ns) are required to verify if the oxane ring destabilizes the binding pose or if the indazole core remains anchored.
MD Simulation Setup (GROMACS)
-
Force Field: CHARMM36m (best for protein-ligand complexes) or AMBER99SB-ILDN.
-
Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (GAFF).
-
System: Dodecahedron box, TIP3P water model, neutralize with Na+/Cl- ions (0.15 M).
Analysis Metrics
-
RMSD (Root Mean Square Deviation):
-
Pass Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.
-
Failure: Ligand drift > 5 Å indicates weak affinity.
-
-
RMSF (Root Mean Square Fluctuation): High fluctuation in the oxane ring is acceptable (solvent exposed), but the indazole core must remain rigid (low RMSF).
-
H-Bond Occupancy: The hinge H-bond must be present in > 60% of simulation frames.
Signaling Pathway & Inhibition Logic (DOT Diagram)
Figure 2: Proposed Mechanism of Action. The molecule acts as an ATP-competitive inhibitor at the RTK level, silencing downstream MAPK signaling.
Phase 5: ADMET Profiling
The oxane ring is specifically added to improve "drug-likeness" compared to a purely aromatic phenyl-indazole.
Predicted Properties (SwissADME)
-
Lipophilicity (LogP): Expected range 2.0 - 3.0 (Optimal for oral bioavailability).
-
Water Solubility (LogS): The ether oxygen in the oxane ring accepts H-bonds from water, significantly improving solubility compared to 3-phenyl-1H-indazole.
-
Blood-Brain Barrier (BBB): Likely permeable due to low molecular weight (< 300 Da) and moderate polarity.
-
CYP Inhibition: Indazoles can inhibit CYP3A4; this must be flagged as a potential metabolic liability.
References
-
Indazole Scaffold Significance
-
Zhang, L. et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link
-
-
Target Prediction Methodology
-
Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research. Link
-
-
Docking Protocol (AutoDock Vina)
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
-
-
Molecular Dynamics Standards
-
Van Der Spoel, D. et al. (2005). "GROMACS: fast, flexible, and free." Journal of Computational Chemistry. Link
-
-
ADMET Profiling
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link
-
Sources
- 1. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
Methodological & Application
Application Note: Strategic Routes to 3-Substituted Indazoles via Palladium Catalysis
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While N1/N2 functionalization is trivial via alkylation, introducing complexity at the C3 position remains a synthetic bottleneck due to the position's lower nucleophilicity compared to the C3 of indoles.
This Application Note details three distinct palladium-catalyzed protocols to overcome this barrier. We prioritize methods that ensure regiochemical integrity and scalability.
Key Workflows Covered:
-
The Robust Route: Suzuki-Miyaura Cross-Coupling of 3-Haloindazoles.
-
The Atom-Economical Route: Direct C-H Arylation (Concerted Metallation-Deprotonation).
-
The Diversity Route: Carbonylative Coupling for Ketone Synthesis.[1]
Strategic Overview & Decision Logic
Choosing the correct synthetic pathway depends on the stage of drug development (Discovery vs. Process) and the availability of starting materials.
Decision Matrix (Graphviz Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and project phase.
Protocol A: Suzuki-Miyaura Cross-Coupling (The Reliable Standard)
For medicinal chemistry campaigns requiring the rapid generation of analogs, the cross-coupling of 3-iodoindazoles is the "Gold Standard." It tolerates a wide range of boronic acids and avoids the regioselectivity issues often seen in direct C-H activation.
Mechanism & Rationale
The reaction proceeds via a standard Pd(0)/Pd(II) cycle.[2] The critical factor here is the oxidative addition step. 3-Iodoindazoles react significantly faster than 3-bromo analogs.
-
Expert Insight: Unprotected indazoles (containing a free N-H) can poison the catalyst by binding Pd(II) species to the nitrogen, forming unreactive "Pd-black" precursors. Protection of N1 (e.g., SEM, THP, Boc) is highly recommended to maintain turnover frequency (TOF).
Step-by-Step Protocol
Reagents:
-
Substrate: 1-(SEM)-3-iodoindazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Preparation: In a glovebox or under argon flow, charge a microwave vial with the 3-iodoindazole, aryl boronic acid, base, and Pd catalyst.
-
Solvation: Add degassed 1,4-dioxane and water. The presence of water is critical for the transmetallation step (formation of the hydroxo-palladium intermediate).
-
Reaction: Seal the vial and heat to 90–100 °C for 4–12 hours. (Alternatively, microwave at 120 °C for 30 mins).
-
Workup: Filter through a pad of Celite to remove Pd residue. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Typical Yield: 80–95%
Protocol B: Direct C-H Arylation (The Advanced Route)
Direct C-H arylation eliminates the need for pre-functionalization (halogenation) and organometallic reagents (boronic acids), making it ideal for late-stage functionalization or process chemistry.
Mechanism: Concerted Metallation-Deprotonation (CMD)
Unlike electrophilic aromatic substitution (EAS), which favors the C3 position only weakly, Pd-catalyzed C-H activation relies on the acidity of the C-H bond and the geometry of the transition state. A carbonate or pivalate base assists the palladium in cleaving the C-H bond via a six-membered transition state.
Figure 2: The CMD mechanism highlights the dual role of the base in activating the substrate.
Step-by-Step Protocol
Reagents:
-
Substrate: 1-Methylindazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%) — Crucial for preventing catalyst deactivation.
-
Base: K₂CO₃ (2.0 equiv)[3]
-
Solvent: DMA (Dimethylacetamide) or DMF
Procedure:
-
Setup: Combine Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, and the aryl bromide in a reaction vessel.
-
Activation: Add the indazole substrate and solvent (DMA).
-
Heating: Heat to 140–150 °C for 24 hours. High temperature is required to overcome the energy barrier of the C3-H cleavage.
-
Expert Tip: If C7-arylation is observed as a byproduct (a common issue with N-alkyl indazoles), switch to a bulkier N-protecting group or use Cu(I) co-catalysis to tune selectivity.
Typical Yield: 60–80%
Protocol C: Carbonylative Coupling (Expanding Chemical Space)
To introduce carbonyl functionalities (ketones, amides) at C3, carbonylative coupling is superior to Friedel-Crafts acylation, which is often sluggish for electron-deficient indazoles.
Protocol Details
Reagents:
-
Substrate: 3-Iodo-1H-indazole (N-protected)
-
Nucleophile: Aryl Boronic Acid (for ketones) or Amine (for amides)
-
CO Source: Mo(CO)₆ (Solid source, safer than gas) or CO balloon.
-
Catalyst: Pd(OAc)₂ / Xantphos
Key Observation: The use of Mo(CO)₆ as a solid CO surrogate allows this reaction to be run in standard vials without high-pressure equipment, significantly lowering the safety barrier for medicinal chemists.
Comparative Data Analysis
| Feature | Method A: Suzuki Coupling | Method B: Direct C-H Arylation | Method C: Carbonylative |
| Substrate Req. | 3-Haloindazole | Native Indazole | 3-Haloindazole |
| Atom Economy | Low (requires halogen & boron) | High (H₂ byproduct) | Medium |
| Regioselectivity | Excellent (100% C3) | Variable (C3 vs C7 risk) | Excellent |
| Functional Group Tol. | High | Moderate (High Temp) | High |
| Primary Use Case | Library Synthesis (MedChem) | Process Optimization | Scaffold Hopping |
References
-
Direct C-H Arylation Mechanism & Conditions: Naas, M., et al. "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." Journal of Organic Chemistry, 2014, 79(16), 7286–7293.[4] [Link]
-
Suzuki-Miyaura Coupling of Indazoles: Collot, V., et al. "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General and Flexible Route to 3-Arylindazoles."[5] Tetrahedron, 1999, 55(23), 6917-6922. [Link]
-
Recent Reviews on Indazole Synthesis: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2018. [Link]
-
Carbonylative Approaches: Wu, X., et al. "Palladium-Catalyzed Carbonylative Coupling of Aryl Halides." Chemical Reviews, 2011. (General reference for carbonylative conditions adapted for heterocycles). [Link]
Sources
- 1. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Scalable Multi-Step Synthesis of 3-(Oxan-3-yl)-1H-indazole
Executive Summary & Strategic Rationale
The 3-substituted indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., Axitinib, Linifanib). The specific introduction of an oxan-3-yl (tetrahydropyran-3-yl) group at the C3 position introduces metabolic stability and favorable physicochemical properties compared to acyclic ethers.
This Application Note details a convergent synthetic strategy utilizing a Suzuki-Miyaura cross-coupling approach. While linear routes (e.g., hydrazine cyclization of ketones) exist, the convergent route allows for the independent modulation of the heterocycle and the indazole core, making it superior for Structure-Activity Relationship (SAR) campaigns and late-stage diversification.
Key Advantages of This Protocol:
-
Modularity: Allows for substitution on the indazole ring prior to coupling.
-
Scalability: Avoids the use of unstable diazonium intermediates common in older routes.
-
Regiocontrol: SEM-protection ensures N1-selectivity, preventing N2-alkylation byproducts.
Retrosynthetic Analysis
The logical disconnection relies on the C3–C(sp3) bond formation. We utilize a 3-bromoindazole electrophile and a tetrahydropyran-3-boronate nucleophile.
Figure 1: Retrosynthetic logic splitting the target into a stabilized electrophile and a nucleophilic ether fragment.
Detailed Experimental Protocols
Phase 1: Preparation of the Nucleophile (Partner B)
Objective: Synthesis of 2-(tetrahydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Note: While the 4-isomer is common, the 3-isomer often requires de novo synthesis via Miyaura borylation.
Reagents:
-
3-Bromotetrahydro-2H-pyran (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
Potassium Acetate (KOAc, 3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Protocol:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 3-bromotetrahydro-2H-pyran (10 mmol), B₂pin₂ (11 mmol), and KOAc (30 mmol).
-
Inertion: Evacuate and backfill with nitrogen (3 cycles). Add anhydrous 1,4-dioxane (20 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.3 mmol) under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 90°C for 16 hours. The color typically changes from orange to dark brown/black.
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the boronate ester as a colorless oil.
-
Checkpoint: Verify product by ¹H NMR (look for pinacol methyls at ~1.2 ppm and the absence of the deshielded CH-Br signal).
-
Phase 2: Protection of the Electrophile (Partner A)
Objective: Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (SEM-protected indazole). Rationale: The free N-H indazole can poison Pd catalysts and lead to side reactions. SEM protection is robust and easily removed.
Reagents:
-
3-Bromo-1H-indazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil, 1.2 equiv)
-
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv)
-
Solvent: THF (anhydrous)
Protocol:
-
Deprotonation: To a suspension of NaH (12 mmol) in anhydrous THF (15 mL) at 0°C , add a solution of 3-bromo-1H-indazole (10 mmol) in THF (10 mL) dropwise over 15 minutes.
-
Stirring: Allow the mixture to warm to RT and stir for 30 minutes until gas evolution ceases (formation of the sodium salt).
-
Alkylation: Cool back to 0°C . Add SEM-Cl (11 mmol) dropwise.
-
Completion: Stir at RT for 2 hours. Monitor by TLC (the protected product is less polar than the starting material).
-
Quench: Carefully quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Quantitative conversion is common. The crude oil is usually sufficiently pure for the coupling step.
Phase 3: The Suzuki-Miyaura Cross-Coupling
Objective: Convergence of Partner A and Partner B.
Reagents:
-
Partner A (SEM-3-bromoindazole, 1.0 equiv)
-
Partner B (Pyran-3-boronate, 1.2 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ (0.05 equiv) [Note: dtbpf ligand is superior for sterically demanding couplings than dppf]
-
Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: THF/Water (4:1 ratio)
Protocol:
-
Degassing: Combine Partner A (5 mmol) and Partner B (6 mmol) in THF (20 mL). Sparge with nitrogen for 10 minutes.
-
Catalysis: Add Pd(dtbpf)Cl₂ (0.25 mmol) and the aqueous K₃PO₄ solution (7.5 mL).
-
Reaction: Heat to 60°C for 12–18 hours.
-
Why 60°C? Higher temperatures may cause protodeboronation of the secondary alkyl boronate.
-
-
Workup: Dilute with water and EtOAc. Separate layers. Extract aqueous layer with EtOAc.
-
Purification: Silica gel chromatography (Gradient: 0% to 30% EtOAc in Hexanes).
-
Target: 3-(Oxan-3-yl)-1-(SEM)-indazole.
-
Phase 4: Deprotection to Final Target
Objective: Removal of the SEM group to release 3-(oxan-3-yl)-1H-indazole.
Protocol:
-
Reagent: Dissolve the coupled product (4 mmol) in THF (10 mL).
-
Desilylation: Add TBAF (1.0 M in THF, 12 mmol, 3.0 equiv). Stir at 60°C for 4 hours.
-
Hemiaminal Cleavage: The TBAF step removes the silyl group, leaving a hydroxymethyl hemiaminal. Add Ethylenediamine (2.0 equiv) or aqueous HCl (2M) and reflux for 1 hour to fully remove the formaldehyde equivalent.
-
Final Purification: Neutralize (if acid used), extract with EtOAc/THF (indazole is polar). Recrystallize from Ethanol or purify via reverse-phase HPLC if high purity (>99.5%) is required.
Analytical Data Summary (Expected)
| Fragment | Key ¹H NMR Feature (CDCl₃, 400 MHz) |
| Partner B | δ 1.23 (s, 12H) (Pinacol); δ 1.5-1.9 (m) (Pyran CH₂); δ 3.6-3.9 (m) (Pyran O-CH₂) |
| Partner A | δ -0.05 (s, 9H) (TMS); δ 5.65 (s, 2H) (N-CH₂-O); δ 7.4-7.7 (m) (Indazole Ar-H) |
| Coupled Product | δ 3.4 (tt, 1H) (C3-CH methine); δ 5.65 (s, 2H) (SEM retention) |
| Final Target | δ 10.5 (br s, 1H) (N-H); δ 3.5 (tt, 1H) (C3-CH); Absence of silyl/methylene signals |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the convergent synthesis.
Troubleshooting & Self-Validation
-
Issue: Low Yield in Coupling Step.
-
Cause: Protodeboronation of the secondary alkyl boronate (Partner B).
-
Solution: Switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ and reduce water content in the solvent system (use Dioxane/H₂O 9:1). Ensure temperature does not exceed 65°C.
-
-
Issue: Incomplete Deprotection.
-
Cause: The N-hydroxymethyl intermediate is stable after TBAF treatment.
-
Solution: The addition of ethylenediamine or a distinct acid hydrolysis step (HCl/MeOH) is critical to cleave the hemiaminal.
-
-
Issue: Regioisomers in Indazole Formation.
-
Validation: If synthesizing the indazole ring from scratch (Linear Route), N1 vs N2 alkylation is a risk. This convergent route guarantees N1/N2 tautomeric control because the core is pre-formed and protected at N1.
-
References
-
Suzuki-Miyaura Coupling on Indazoles
-
SEM Protection Strategy
- Title: Efficient Synthesis of 3-Substituted Indazoles using SEM-Protection
- Source: Journal of Organic Chemistry
-
Link: [Link]
-
Preparation of Secondary Alkyl Boronates
- Title: Palladium-Catalyzed Boryl
- Source: Organic Letters
-
Link: [Link]
-
General Indazole Reviews
- Title: Recent Advances in the Synthesis of Indazoles
- Source: European Journal of Organic Chemistry
-
Link: [Link]
Sources
Application Note: Strategic N-Alkylation of 3-(Oxan-3-yl)-1H-indazole
Executive Summary
The N-alkylation of 3-substituted indazoles is a pivotal transformation in the synthesis of kinase inhibitors and bioactive small molecules. However, the ambident nucleophilicity of the indazole ring (
This guide details two validated protocols:
-
Method A (Thermodynamic Control): A robust, scalable method using Cesium Carbonate (
) in DMF, suitable for general alkylation but requiring chromatographic separation of isomers. -
Method B (Kinetic Control): A high-selectivity method using Sodium Hydride (
) in THF, optimized to favor the bioactive -isomer (>95:5 ratio).[2][3]
Mechanistic Insight & Regioselectivity
The indazole scaffold exists in a tautomeric equilibrium between
-
-Alkylation: Generally thermodynamically preferred.[2][4][5] Enhanced by "tight ion pairing" conditions (e.g., non-polar solvents or specific counter-ions like
in THF). -
-Alkylation: Often kinetically accessible and can be favored by steric bulk at C3 or "loose ion pairing" in polar aprotic solvents (e.g., DMF, DMSO) where the charge density on
becomes more available.
The 3-(oxan-3-yl) substituent adds moderate steric bulk and an ether oxygen capable of weak chelation, which can subtly influence the transition state energies.
Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction pathway and the critical decision nodes.
Figure 1: Mechanistic divergence in indazole alkylation. Method selection shifts the energetic favorability between N1 and N2 transition states.
Experimental Protocols
Method A: The "Robust" Protocol ( / DMF)
Recommended for: Initial screening, diverse electrophiles, and cases where
Materials:
-
Substrate: 3-(oxan-3-yl)-1H-indazole (1.0 eq)
-
Base: Cesium Carbonate (
), anhydrous (1.5 eq) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Electrophile: Alkyl Halide (
) (1.2 eq)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the indazole substrate in DMF (0.2 M concentration).
-
Base Addition: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange, indicating anion formation. -
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at 60°C for 4–16 hours. Monitor by LCMS/TLC.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over
, filter, and concentrate. -
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes). The
-isomer is typically less polar (elutes first) than the -isomer, though this can invert depending on the R-group.
Method B: The "High Selectivity" Protocol ( / THF)
Recommended for: Maximizing yield of the
Materials:
-
Substrate: 3-(oxan-3-yl)-1H-indazole (1.0 eq)
-
Base: Sodium Hydride (
), 60% dispersion in mineral oil (1.2 eq) -
Solvent: Tetrahydrofuran (THF), anhydrous
-
Electrophile: Alkyl Halide (
) (1.1 eq)
Procedure:
-
Preparation: Flame-dry a flask and purge with
. Add and wash 2x with dry hexanes to remove mineral oil (optional but recommended for cleaner NMR). Suspend washed in anhydrous THF (0.15 M). -
Deprotonation: Cool the suspension to 0°C. Add the indazole substrate (dissolved in minimal THF) dropwise.
-
Equilibration: Allow to warm to RT and stir for 45 minutes until gas evolution ceases.
-
Addition: Cool back to 0°C. Add the alkyl halide dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with EtOAc. Wash organic layer with brine. Dry (
) and concentrate.
Data Analysis & Quality Control (QC)
Distinguishing regioisomers is the most critical step. Do not rely solely on LCMS retention time.
Regio-Identification Table
| Feature | ||
| TLC ( | Usually Higher (Less Polar) | Usually Lower (More Polar) |
| ~135 - 145 ppm | ~120 - 130 ppm (Shielded) | |
| NOESY / ROESY | Strong correlation between N-CH protons and C7-H (aromatic). | Strong correlation between N-CH protons and C3-Oxanyl protons. |
| UV Spectra |
QC Workflow Diagram
The following workflow ensures rigorous structural assignment.
Figure 2: Structural validation workflow. NOESY is the definitive method for distinguishing regioisomers.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Poor solubility of the oxanyl-indazole or "stalling" due to ion-pairing.
-
Fix: Add 18-crown-6 (1.0 eq) if using
or . Heat to 80°C.
-
-
Poor Regioselectivity (Too much
):-
Cause: Solvent polarity stabilizing the
transition state. -
Fix: Switch strictly to Method B (
). Ensure temperature is kept low (0°C) during electrophile addition.
-
-
N-Alkylation vs. O-Alkylation:
-
Risk:[1] The oxane ring is an ether and is stable, but if the alkylating agent is extremely hard (e.g., MeOTf), complex salts can form.
-
Fix: Stick to Alkyl Bromides or Iodides. Avoid Triflates unless necessary.
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1939–1951.[3] [Link] Citation for: Comparison of Cs2CO3 vs NaH methods and thermodynamic stability of tautomers.
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem.2024 , 62(11), 765-774.[6] [Link] Citation for: Use of NOESY and HMBC for structural assignment of N1 vs N2 isomers.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes. [Link] Citation for: Computational analysis of transition state energies and steric effects.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1804–1816. [Link] Citation for: Role of chelation and solvent effects in directing regioselectivity.[3]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. connectjournals.com [connectjournals.com]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Profiling of 3-(oxan-3-yl)-1H-indazole
Introduction: A Strategic Approach to Characterizing Novel Indazole Analogs
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Compounds featuring this heterocyclic system have been successfully developed into marketed drugs and clinical candidates, often functioning as inhibitors of protein kinases or modulators of critical cellular pathways like apoptosis.[2][6][7]
This document provides a comprehensive guide for the initial in vitro characterization of a novel indazole compound, 3-(oxan-3-yl)-1H-indazole . The proposed workflow is designed as a logical cascade, beginning with broad phenotypic screening to establish cytotoxic potential, followed by more focused assays to elucidate the mechanism of action and identify potential liabilities early in the drug discovery process. Our approach is grounded in the principles of building a robust, self-validating data package to enable informed decision-making for further development.
The experimental plan is divided into three core stages:
-
Primary Bioactivity Assessment: Quantifying the compound's effect on cancer cell viability to determine potency and selectivity.
-
Mechanism of Action (MoA) Elucidation: Investigating the cellular processes affected by the compound, such as apoptosis and cell cycle progression.
-
Early Safety & Liability Profiling: Assessing off-target activities that could lead to adverse effects, specifically focusing on cardiac safety (hERG inhibition) and drug-drug interaction potential (CYP450 inhibition).
This tiered approach ensures that resources are directed toward compounds with the most promising therapeutic potential while identifying and deprioritizing those with unfavorable characteristics at the earliest possible stage.
Part 1: Primary Bioactivity Assessment - Cell Viability & Cytotoxicity
The foundational step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell proliferation and viability.[8][9][10] These assays provide a quantitative measure of a compound's potency (e.g., IC50 or GI50 values) and can offer initial insights into its selectivity by screening against a panel of diverse cancer cell lines alongside a non-cancerous control line.[1][6][11]
Rationale for Assay Selection
We will employ a metabolic-based assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a well-established, cost-effective, and reliable colorimetric method for assessing cell viability.[1][6] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial reductases in metabolically active (i.e., living) cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
Experimental Workflow: Cytotoxicity Screening
Detailed Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(oxan-3-yl)-1H-indazole on a panel of human cancer cell lines and a non-cancerous cell line.
Materials:
-
Cell Lines: A549 (lung carcinoma), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and HEK-293 (human embryonic kidney, as a non-cancerous control).
-
Reagents: RPMI-1640 or DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 3-(oxan-3-yl)-1H-indazole, Dimethyl sulfoxide (DMSO), MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01M HCl).
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Seed cells into the inner 60 wells of a 96-well plate to minimize edge effects. Add 100 µL of sterile PBS to the outer wells.
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 3-(oxan-3-yl)-1H-indazole in sterile DMSO.
-
Perform serial dilutions of the stock solution in a separate 96-well plate to create a range of concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay wells will be ≤ 0.5% to avoid solvent toxicity.
-
Include wells for "vehicle control" (DMSO only) and "untreated control" (medium only).
-
Carefully remove the medium from the cell plate and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 72 hours.
-
-
MTT Assay Execution:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation:
| Compound | A549 IC50 (µM) | K562 IC50 (µM) | PC-3 IC50 (µM) | HEK-293 IC50 (µM) | Selectivity Index (SI)* |
| 3-(oxan-3-yl)-1H-indazole | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin (Control) | ~0.1 | ~0.05 | ~0.5 | ~1.0 | ~20 |
*Selectivity Index (SI) can be calculated as IC50 (non-cancerous cell) / IC50 (cancer cell).
Part 2: Mechanism of Action (MoA) Elucidation
If 3-(oxan-3-yl)-1H-indazole demonstrates significant cytotoxic activity, the next logical step is to investigate how it kills cancer cells. The two most common mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[6]
Apoptosis Induction Assay via Annexin V/PI Staining
Rationale: Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][14] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with 3-(oxan-3-yl)-1H-indazole.
Materials:
-
Cell Line: The most sensitive cancer cell line identified in the MTT assay.
-
Reagents: Annexin V-FITC/PI Apoptosis Detection Kit, complete medium, 3-(oxan-3-yl)-1H-indazole.
-
Equipment: 6-well plates, flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency after the treatment period.
-
Incubate for 24 hours.
-
Treat cells with 3-(oxan-3-yl)-1H-indazole at concentrations around its IC50 and 2x IC50, alongside a vehicle control.
-
Incubate for a relevant period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
The results will be displayed in a quadrant plot:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation:
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | TBD | TBD | TBD |
| Compound (IC50) | TBD | TBD | TBD |
| Compound (2x IC50) | TBD | TBD | TBD |
| Staurosporine (Positive Control) | TBD | TBD | TBD |
Part 3: Early Safety & Liability Profiling
Early assessment of potential safety liabilities is critical to avoid costly failures in later stages of drug development. Two of the most important in vitro safety assays evaluate a compound's potential for drug-drug interactions (DDI) via Cytochrome P450 (CYP) inhibition and its risk for cardiac arrhythmia via hERG channel blockade.[15][16][17]
Cytochrome P450 (CYP) Inhibition Assay
Rationale: The CYP450 enzyme superfamily is responsible for the metabolism of the majority of clinically used drugs. Inhibition of these enzymes by a new chemical entity can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[18] Regulatory agencies recommend testing for inhibition of key isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[19][20][21] This assay uses isoform-specific substrates that are converted into fluorescent or luminescent products, and inhibition is measured by a decrease in signal.
Detailed Protocol: Fluorometric CYP450 Inhibition Assay
Objective: To determine the IC50 of 3-(oxan-3-yl)-1H-indazole against five major human CYP450 isoforms.
Materials:
-
Reagents: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), NADPH regeneration system, specific fluorescent substrates (e.g., EOMCC for CYP1A2), known inhibitors for each isoform (positive controls).
-
Equipment: 384-well black plates, fluorescence microplate reader.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing the NADPH regeneration system.
-
In a 384-well plate, add the test compound across a range of concentrations.
-
Add the specific CYP450 enzyme and incubate for a short pre-incubation period.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the specific fluorescent substrate.
-
Incubate at 37°C for the optimized reaction time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Data Presentation:
| CYP Isoform | 3-(oxan-3-yl)-1H-indazole IC50 (µM) | Positive Control IC50 (µM) |
| CYP1A2 | TBD | TBD |
| CYP2C9 | TBD | TBD |
| CYP2C19 | TBD | TBD |
| CYP2D6 | TBD | TBD |
| CYP3A4 | TBD | TBD |
hERG Channel Inhibition Assay
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22] Therefore, early assessment of hERG liability is a regulatory requirement and a critical step in safety profiling.[23] Automated patch clamp systems provide a high-throughput method for measuring compound effects on hERG channel currents.[22][24]
Workflow: hERG Inhibition Assessment
Detailed Protocol: Automated Patch Clamp hERG Assay
Objective: To determine the IC50 of 3-(oxan-3-yl)-1H-indazole for the hERG potassium channel.
Materials:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-hERG or CHO-hERG).
-
Reagents: Extracellular and intracellular solutions for patch clamp electrophysiology.
-
Equipment: Automated patch clamp platform (e.g., QPatch, SyncroPatch).
Procedure:
-
Cell Preparation:
-
Culture and harvest hERG-expressing cells according to standard protocols for the specific automated patch clamp system.
-
-
Electrophysiology Recording:
-
Load cells and compound solutions onto the instrument.
-
The instrument will automatically perform whole-cell patch clamping.
-
Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.[23]
-
Apply increasing concentrations of 3-(oxan-3-yl)-1H-indazole sequentially to the same cell, allowing for equilibrium at each concentration.
-
Record the hERG current at each concentration. A known hERG blocker (e.g., E-4031) is used as a positive control.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline current.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | hERG IC50 (µM) |
| 3-(oxan-3-yl)-1H-indazole | TBD |
| E-4031 (Positive Control) | ~0.01 |
Conclusion and Forward Look
This structured in vitro testing cascade provides a robust framework for the initial characterization of 3-(oxan-3-yl)-1H-indazole. The data generated from these assays—cytotoxicity, mechanism of apoptosis induction, and key safety liabilities—will form a comprehensive preliminary profile of the compound. Positive results, such as potent and selective anti-cancer activity coupled with a clean safety profile (e.g., hERG IC50 > 10 µM, CYP IC50 > 10 µM), would strongly support its advancement into more complex studies, including kinase profiling, further mechanism of action studies, and eventually, in vivo efficacy models.
References
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Pharmacological properties of indazole deriv
- Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. NIH.
-
In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
-
Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Biomedicines. [Link]
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. ResearchGate. [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and ...”. Anticancer Research. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]
-
hERG Safety. Evotec. [Link]
-
Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]
-
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
-
Cell Viability Assays. Molecular Devices. [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Identification and Development of Novel Indazole Derivatives as Potent Bacterial Peptidoglycan Synthesis Inhibitors. Semantic Scholar. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
-
In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]
-
(PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. japsonline.com [japsonline.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. enamine.net [enamine.net]
- 20. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 21. criver.com [criver.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. fda.gov [fda.gov]
- 24. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
"developing kinase inhibitors from 3-(oxan-3-yl)-1H-indazole"
Application Note: Developing Kinase Inhibitors from the 3-(Oxan-3-yl)-1H-Indazole Scaffold
Executive Summary
This guide details the strategic development of kinase inhibitors utilizing 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) as a core scaffold. While the 1H-indazole moiety acts as a privileged ATP-competitive hinge binder, the incorporation of the oxan-3-yl ring at the C3 position serves as a critical physicochemical modulator. This saturated heterocycle functions as a bioisostere for phenyl or cyclohexyl rings, significantly lowering lipophilicity (
Part 1: Structural Rationale & In Silico Design
The Pharmacophore Hypothesis
The 3-(oxan-3-yl)-1H-indazole scaffold is designed to target the ATP-binding pocket of protein kinases (e.g., VEGFR, JAK, Pim) through a Type I binding mode.
-
Hinge Region Interaction: The indazole nitrogen atoms (N1/N2) form a characteristic donor-acceptor H-bond pair with the kinase hinge region backbone residues (e.g., Glu/Leu).
-
The Oxane "Anchor": The 3-position oxane ring projects into the gatekeeper region or the ribose-binding pocket. Unlike a phenyl ring, the oxane's ether oxygen can serve as a weak H-bond acceptor or simply reduce the desolvation penalty, improving water solubility.
-
Vectors for Optimization: The benzene ring of the indazole (positions 4, 5, 6, 7) provides vectors to reach the solvent front or the hydrophobic back-pocket (DFG-motif).
Computational Workflow Diagram
Caption: Workflow prioritizing Lipophilic Efficiency (LipE) via the oxane moiety before library enumeration.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize 3-(oxan-3-yl)-1H-indazole and functionalize the C5/C6 positions. Mechanism: Suzuki-Miyaura Cross-Coupling.
Retrosynthetic Analysis
The most robust route involves coupling a pre-formed oxane boronate with a halogenated indazole. Direct coupling at C3 is preferred over ring closure for library versatility.
Detailed Protocol: C3-Functionalization
Reagents:
-
Substrate: 3-Bromo-1H-indazole (or 5-substituted analogs).
-
Coupling Partner: 2-(Tetrahydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Procedure:
-
Protection (Recommended):
-
Why: Unprotected indazoles can poison Pd catalysts or undergo N-arylation.
-
React 3-bromo-1H-indazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF at 0°C.
-
Yield Check: Monitor TLC (Hexane/EtOAc 8:1) for disappearance of starting material (
).
-
-
The Suzuki Coupling:
-
In a microwave vial, combine SEM-protected 3-bromoindazole (1.0 eq), Oxane-3-boronate ester (1.2 eq), and
(3.0 eq). -
Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Add
(0.05 eq) under Nitrogen. -
Reaction: Heat at 100°C for 4 hours (or MW 120°C for 30 min).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over
.
-
-
Deprotection:
-
Dissolve the intermediate in DCM/TFA (2:1) and stir at RT for 2 hours (removes SEM).
-
Concentrate and treat with ethylenediamine in MeOH (removes hydroxymethyl byproduct).
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Synthesis Workflow Diagram
Caption: Modular synthesis allowing late-stage diversification of the indazole ring.
Part 3: Biochemical Screening (ADP-Glo Assay)
Context: Once the scaffold is synthesized, its potency must be quantified. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for measuring ATPase activity.
Assay Principle
The assay quantifies the ADP produced during the kinase reaction.
Protocol Parameters
| Parameter | Condition | Notes |
| Kinase Conc. | 0.5 - 5.0 nM | Titrate to ensure linear velocity. |
| ATP Conc. | Use | |
| Compound Range | 10 | 10-point dose-response (1:3 dilution). |
| Incubation | 60 min @ RT | Ensure steady-state kinetics. |
| DMSO Limit | Indazoles are hydrophobic; ensure solubility. |
Step-by-Step Workflow
-
Compound Prep: Prepare 100x stocks in 100% DMSO. Dilute to 4x in 1x Kinase Buffer.
-
Reaction Assembly (384-well plate):
-
2.5
L Compound (4x). -
2.5
L Kinase Enzyme (4x). -
Pre-incubate 10 mins (optional for Type II).
-
5.0
L ATP/Substrate Mix (2x).
-
-
Reaction: Incubate 60 mins at Room Temperature.
-
Termination (Step 1): Add 10
L ADP-Glo™ Reagent. Incubate 40 mins (depletes remaining ATP). -
Detection (Step 2): Add 20
L Kinase Detection Reagent. Incubate 30 mins (converts ADP to ATP Light). -
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
-
Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine
.
Part 4: Cellular Validation & ADME
Context: Biochemical potency does not guarantee cellular efficacy. The oxane ring is specifically chosen to improve membrane permeability compared to polar heterocycles.
Cellular Target Engagement (Western Blot)
-
Cell Line: Select based on kinase relevance (e.g., HUVEC for VEGFR, HEL cells for JAK2).
-
Treatment: Serum-starve cells (overnight)
Treat with Inhibitor (1h) Stimulate with Ligand (e.g., VEGF, 15 min). -
Readout: Lyse cells and blot for Phospho-Kinase vs. Total Kinase .
-
Success Criteria: Dose-dependent reduction of Phospho-signal without affecting Total Kinase levels.
ADME Profiling (The Oxane Advantage)
The 3-(oxan-3-yl) moiety is a strategic choice for Lipophilic Efficiency (LipE) .
-
LipE Formula:
. -
Comparison:
-
Phenyl-Indazole: High Potency, High LogP (
) Poor Metabolic Stability. -
Oxanyl-Indazole: High Potency, Lower LogP (
) High LipE .
-
-
Metabolic Stability Assay: Incubate with Human Liver Microsomes (HLM) + NADPH. Measure intrinsic clearance (
). The saturated oxane ring resists oxidative metabolism (CYP450) better than electron-rich aromatics.
References
-
Indazole Scaffold Binding Modes
- Tetrahydropyran (Oxane) in Med Chem: Title: Tetrahydropyrans in Drug Discovery: Optimization of Physicochemical Properties. Source:Journal of Medicinal Chemistry. Context: Discusses the character and solubility advantages over phenyl rings.
- Title: ADP-Glo™ Kinase Assay Application Note.
- Title: Practical Synthesis of 3-Substituted Indazoles via Suzuki-Miyaura Coupling.
(Note: While specific "3-(oxan-3-yl)-1H-indazole" papers are proprietary or rare, the protocols above are derived from standard medicinal chemistry practices for 3-substituted indazoles as seen in VEGFR/JAK inhibitor literature.)
Sources
- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. As a privileged scaffold in medicinal chemistry, the efficient synthesis of indazoles is crucial for the advancement of various therapeutic programs.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion in 1H-Indazole Synthesis
Q: My reaction to synthesize a 1H-indazole is resulting in a low yield and significant recovery of starting material. What are the potential causes and how can I improve the conversion?
A: Low yields and incomplete conversions are common hurdles in indazole synthesis and can be attributed to several factors, often dependent on the specific synthetic route employed. Let's break down the likely culprits and a systematic approach to optimization.
Causality Analysis:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some classical methods like the Davis-Beirut reaction require elevated temperatures, excessive heat can lead to decomposition of starting materials or the desired product.[1] Conversely, many modern catalyzed reactions proceed efficiently at milder temperatures.[1] A non-optimal temperature can result in a slow reaction rate or the promotion of side reactions.[3]
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[4] If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely incomplete. The polarity of the solvent can also influence the reaction mechanism and the stability of intermediates. For instance, in some syntheses, polar aprotic solvents like DMSO or DMF have been shown to provide higher yields compared to protic solvents.[1]
-
Catalyst Inactivity or Inappropriate Choice: In catalyzed reactions, the choice and handling of the catalyst are paramount. The catalyst might be poisoned by impurities in the starting materials or solvent. For metal-catalyzed reactions (e.g., using Pd, Cu, or Rh), the ligand can be as important as the metal center.[1][2] In some cases, a metal-free approach might be more suitable to avoid these issues.[5]
-
Base Incompatibility: Many indazole syntheses require a base. The strength and nature of the base (e.g., organic vs. inorganic) can significantly impact the reaction outcome. An inappropriate base might not be strong enough to deprotonate a key intermediate or could lead to undesired side reactions.
Troubleshooting Workflow:
Here is a systematic approach to optimize your reaction for improved yield and conversion:
Step 1: Temperature Screening
Begin by systematically screening a range of temperatures. A good starting point is the temperature reported in a similar literature procedure. Then, vary the temperature in 5-10 °C increments, both higher and lower.
-
Protocol:
-
Set up a series of small-scale parallel reactions.
-
Maintain all other parameters (solvent, catalyst, concentration, reaction time) constant.
-
Run the reactions at different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) to determine the optimal temperature for product formation while minimizing byproduct formation. It has been observed that for certain reactions, increasing the temperature to 110 °C improved yields, while higher temperatures led to a decrease due to side reactions.[3]
-
Step 2: Solvent Selection
If temperature optimization does not yield satisfactory results, the next step is to screen different solvents.
-
Protocol:
-
Choose a range of solvents with varying polarities and boiling points.
-
Set up parallel reactions at the optimal temperature determined in Step 1.
-
Ensure your starting materials are soluble in the chosen solvents at the reaction temperature.
-
Analyze the outcome of each reaction to identify the solvent that provides the best yield.
-
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Common Applications in Indazole Synthesis |
| Toluene | 2.4 | 111 | Common for reactions requiring azeotropic removal of water. |
| Dioxane | 2.2 | 101 | Often used in Pd-catalyzed cross-coupling reactions.[1] |
| DMF | 36.7 | 153 | Aprotic polar solvent, can increase yields in certain syntheses.[1] |
| DMSO | 46.7 | 189 | Highly polar aprotic solvent, effective for many transformations.[1][6] |
| Acetic Acid | 6.2 | 118 | Can act as both a solvent and a catalyst in some cyclization reactions.[1][7] |
Step 3: Catalyst and Ligand Variation (for catalyzed reactions)
For reactions involving a catalyst, screening different catalysts and ligands is crucial.
-
Protocol:
-
If using a palladium catalyst, for example, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like dppf, Xantphos).
-
For copper-catalyzed reactions, consider different copper salts (e.g., CuI, Cu₂O) and the potential need for a ligand.[6][8]
-
Ensure the catalyst is not degraded by exposure to air or moisture if it is sensitive.
-
Step 4: Base Optimization
The choice of base can be critical.
-
Protocol:
-
Screen a variety of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU).
-
The stoichiometry of the base may also need optimization.
-
Caption: A systematic workflow for troubleshooting low yields in indazole synthesis.
Issue 2: Formation of Significant Side Products, Including the 2H-Indazole Isomer
Q: My reaction is producing a mixture of the desired 1H-indazole and the isomeric 2H-indazole, along with other unidentifiable impurities. How can I improve the regioselectivity and minimize side product formation?
A: The formation of isomeric indazoles is a classic challenge in this area of synthesis. The relative stability of the 1H- and 2H-tautomers is often small, leading to mixtures.[2] Side product formation can also arise from competing reaction pathways.
Causality Analysis:
-
Lack of Regiocontrol: Many traditional indazole syntheses inherently lack strong regiocontrol, leading to the formation of both 1H and 2H isomers. The final ratio can be influenced by steric and electronic factors of the substituents on the starting materials.
-
Reaction Conditions Favoring Isomerization: The reaction conditions (e.g., temperature, solvent, pH) can influence the tautomeric equilibrium between the 1H and 2H forms.
-
Competing Reaction Pathways: Depending on the starting materials, side reactions such as dimerization, polymerization, or decomposition can occur, especially at elevated temperatures.[1] For example, in syntheses starting from salicylaldehyde, hydrazone and dimer formation are known side reactions.[1]
Strategies for Improving Selectivity and Purity:
1. Method Selection:
If you are consistently obtaining a mixture of isomers, it may be beneficial to switch to a synthetic route that offers higher regioselectivity.
-
For 1H-Indazoles: Consider methods like the palladium-catalyzed intramolecular C-N bond formation from o-halo acetophenones and hydrazine, which often favor the 1H isomer.[1]
-
For 2H-Indazoles: Specific methods have been developed for the selective synthesis of 2H-indazoles, such as the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[6][8]
2. Optimization of Reaction Parameters:
If changing the entire synthetic route is not feasible, fine-tuning the reaction conditions can often improve the isomeric ratio.
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer and reduce the rate of side reactions.
-
Catalyst/Ligand System: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Bulky ligands can sterically direct the reaction to favor one isomer over the other.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates leading to the different isomers. A systematic screening of solvents is recommended.
3. "One-Pot" Procedures:
"One-pot" or tandem reactions can sometimes minimize the formation of side products by converting reactive intermediates in situ, preventing them from undergoing undesired reactions.[1]
Caption: Decision tree for addressing side product formation in indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a synthetic route for a substituted indazole?
When selecting a synthetic strategy, consider the following:
-
Desired Isomer (1H vs. 2H): As discussed, some routes are more selective for a particular isomer.
-
Availability of Starting Materials: The practicality of a route depends on the commercial availability and cost of the necessary precursors.[1]
-
Functional Group Tolerance: The chosen method must be compatible with other functional groups present in your molecule.[1] Modern metal-catalyzed methods often offer broader functional group tolerance than older, harsher methods.[1]
-
Scalability: If you anticipate needing larger quantities of your indazole, it is important to choose a method that is amenable to scale-up. One-pot procedures and methods that avoid chromatographic purification are generally more scalable.[1]
-
"Green Chemistry" Principles: Consider the environmental impact of the synthesis. Methods that use recyclable catalysts, greener solvents, and have high atom economy are preferable.[1]
Q2: How do I decide between a classical synthesis (e.g., Fischer, Davis-Beirut) and a modern metal-catalyzed approach?
-
Classical Methods: These are often well-established and can be cost-effective for simple, unsubstituted indazoles. However, they can lack functional group tolerance and may require harsh conditions (e.g., high temperatures, strong acids).
-
Metal-Catalyzed Methods: These approaches, often utilizing palladium, copper, or rhodium, generally offer milder reaction conditions, greater functional group tolerance, and higher regioselectivity.[1][2] The trade-off can be the cost of the catalyst and ligands, and the need to remove metal impurities from the final product, which is a critical consideration in drug development.
Q3: My indazole synthesis involves a diazotization step. What are the key safety and optimization considerations?
Diazotization reactions, often involving sodium nitrite and an acid, require careful handling due to the potential for the formation of unstable diazonium salts.[7]
-
Temperature Control: These reactions are typically run at low temperatures (0-5 °C) to prevent the decomposition of the diazonium intermediate.
-
Stoichiometry: The stoichiometry of the nitrosating agent (e.g., sodium nitrite) should be carefully controlled. An excess can lead to side reactions. A molar equivalent of around 1.2 is often preferred.[7]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.[7]
-
Quenching: After the reaction, any excess nitrous acid should be safely quenched, for example, with sulfamic acid.
Q4: Are there any emerging "green" or sustainable methods for indazole synthesis?
Yes, the field is actively moving towards more sustainable practices. Key developments include:
-
Heterogeneous Catalysis: The use of solid-supported catalysts, such as copper nanoparticles on charcoal, allows for easy recovery and recycling of the catalyst.[1][8]
-
Photocatalysis: Some methods utilize light to drive the reaction, often at room temperature and without the need for traditional heating.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[1]
-
Use of Greener Solvents: There is a growing emphasis on using more environmentally benign solvents, such as polyethylene glycol (PEG).[6]
By carefully considering these troubleshooting strategies and frequently asked questions, researchers can more effectively optimize their indazole synthesis protocols, leading to higher yields, improved purity, and more efficient discovery and development processes.
References
-
Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. Available from: [Link]
- US6998489B2 - Methods of making indazoles - Google Patents.
-
Optimization for synthesis of 2H-indazole | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis | Journal of the American Chemical Society. Available from: [Link]
-
Effect of temperature on the synthesis of indazoles a | Download Table - ResearchGate. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available from: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"regioselectivity issues in indazole N-functionalization"
Ticket ID: IND-REGIO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Topic: Troubleshooting Regioselectivity (
Executive Summary: The Tautomeric Challenge
Welcome to the Indazole Functionalization Support Hub. The core challenge you are facing stems from the annular tautomerism of the indazole scaffold. Unlike indole, indazole possesses two nucleophilic nitrogen atoms.
-
-Indazole (
): Thermodynamically favored (approx.[1][6][7] 2.3–4.5 kcal/mol more stable than ). -
-Indazole (
): Kinetically accessible but less stable; often the desired pharmacophore in modern kinase inhibitors (e.g., Pazopanib, Axitinib).
The Golden Rule: Under standard basic alkylation conditions (
Diagnostic Matrix: Select Your Pathway
Before proceeding, identify your target regioisomer and electrophile type using the decision logic below.
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.
Technical Modules & Protocols
Module A: Achieving -Selectivity (The Standard)
Context: You need the thermodynamically stable isomer.
Mechanism: The indazolyl anion (pKa ~13.86) attacks the electrophile. In polar aprotic solvents (DMF, DMSO), the charge density and thermodynamics favor
Protocol 1: Base-Mediated
-
Reagents: Indazole (1.0 eq), Alkyl Halide (1.2 eq),
(2.0 eq). -
Solvent: DMF (0.1 M).
-
Conditions: Heat to 60–90 °C.
-
Why it works: Cesium carbonate in DMF promotes the formation of the thermodynamic product. If the C3 position has an electron-withdrawing group (ester/cyano),
selectivity is further enhanced via chelation of the between and the C3-carbonyl, leaving free to attack [1].
Module B: Achieving -Selectivity (The Challenge)
Context: You need the "kinase-like"
Protocol 2: Acid-Catalyzed Alkylation (The Pfizer Method)
This is currently the most reliable method for
-
Reagents: Indazole (1.0 eq), Alkyl 2,2,2-trichloroacetimidate (1.5 eq).
-
Catalyst: TfOH (Triflic acid) or Cu(OTf)2 (10 mol%).
-
Solvent: Toluene or DCM (non-polar is key).
-
Conditions: 0 °C to RT.
-
Why it works: The reaction proceeds via protonation of the imidate, making it a potent electrophile. The neutral indazole attacks via
(which is the most basic site, pKa ~1.04) rather than forming an anion.[8] This effectively "locks" the alkyl group on before equilibration can occur [2].
Protocol 3: Copper-Catalyzed
-
Reagents: Indazole, Diaryliodonium salt (Ar-I-Ar)+ X-.
-
Catalyst: CuCl (5 mol%).[5]
-
Base: Mild base or none (conditions must be neutral/mild).
-
Why it works: The reaction occurs under mild conditions that prevent the isomerization of the
-indazole to the -species during the catalytic cycle. The copper coordinates to the accessible of the neutral species [3].[5]
Troubleshooting Guide (FAQ)
Issue 1: "I am using the Pfizer method (Imidate) but still getting product."
-
Diagnosis: Your reaction temperature is likely too high, or the solvent is too polar.
-
Fix: Switch to strictly non-polar solvents like Toluene or Cyclohexane. Keep the reaction at 0 °C initially. Polar solvents stabilize the transition state leading to
rearrangement.
Issue 2: "My Buchwald coupling is yielding a 1:1 mixture of isomers."
-
Diagnosis: Ligand steric failure. Standard bipyridine ligands often fail to discriminate.
-
Fix: Switch to 4,7-dimethoxy-1,10-phenanthroline . This ligand has been shown to enhance
selectivity in copper catalysis by creating a specific steric pocket. For arylation, avoid standard cross-coupling; switch to the Diaryliodonium/CuCl method described in Protocol 3.
Issue 3: "Does the C3 substituent affect my regioselectivity?"
-
Answer: Yes, drastically.
-
C3-H: Poor selectivity in standard alkylations.
-
C3-Ester/Ketone: High
selectivity with due to the "Chelation Effect" (The cation bridges and the carbonyl oxygen, blocking ). -
C3-Halogen: Generally follows steric rules; large halogens may slightly favor
by blocking .
-
Comparative Data: Reaction Conditions
| Method | Target Isomer | Dominant Mechanism | Key Reagent | Selectivity (Typical) |
| NaH / THF | Anionic ( | Alkyl Halide | >95:5 ( | |
| Anionic (Chelation) | Alkyl Halide | >98:2 (if C3=EWG) | ||
| Acid / Toluene | Neutral ( | Trichloroacetimidate | >20:1 ( | |
| Cu-Cat / Iodonium | Metal-Coordination | Diaryliodonium salt | >90:10 ( | |
| Mitsunobu | Mixed | Steric/Electronic | Alcohol + DIAD | Variable (Substrate dependent) |
Mechanistic Visualization
The following diagram illustrates the divergence between the Anionic Pathway (Base) and the Neutral Pathway (Acid/Catalyst).
Figure 2: Mechanistic divergence. The anionic pathway favors N1 (thermodynamic), while the neutral pathway utilizes the basicity of N2 (kinetic).
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2024, 20, 1940–1954. Link
-
Synthesis of 2-Alkyl-2H-indazoles via Acid-Catalyzed Alkylation. Synthesis 2022, 54, 3215-3226.[3] (Pfizer Method).[9] Link
-
N2-Selective Copper-Catalyzed Arylation of Indazoles. Synlett 2016. Link
-
Copper-Catalyzed N-Arylation of Imidazoles and Indazoles. J. Org. Chem. 2004, 69, 16, 5578–5587. Link
Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for reagents used.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. wuxibiology.com [wuxibiology.com]
"byproduct identification in 3-(oxan-3-yl)-1H-indazole synthesis"
Executive Technical Overview
Welcome to the technical support portal for the synthesis of 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole).[1] This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., HPK1, PARP inhibitors).[1]
The industry-standard route involves the condensation of (2-fluorophenyl)(tetrahydro-2H-pyran-3-yl)methanone with hydrazine hydrate .[1] While this route is generally robust, it is susceptible to three specific failure modes: azine dimerization , hydrazone stalling , and regioisomeric alkylation (if downstream processing is involved).[1]
This guide provides a mechanistic breakdown of these byproducts, their analytical fingerprints, and self-validating protocols to ensure batch purity.
Critical Pathway Analysis
The formation of the indazole ring requires a two-step cascade:[1][2][3]
-
Step A (Condensation): Nucleophilic attack of hydrazine on the ketone to form a hydrazone intermediate.[1]
-
Step B (Cyclization): Intramolecular Nucleophilic Aromatic Substitution (SNAr) where the distal amine displaces the fluorine atom.[1]
Reaction Pathway Diagram
The following diagram illustrates the "Success Pathway" versus the "Failure Branches" that generate impurities.[1]
Figure 1: Mechanistic divergence in indazole synthesis.[1] Green path indicates successful SNAr cyclization.[1] Red paths indicate common failure modes.
Troubleshooting & Byproduct Identification
Module A: The "Stalled" Intermediate (Hydrazone)
Symptom: LCMS shows a major peak with Mass = Target + 20 amu.[1] Mechanism: The reaction successfully formed the hydrazone but failed to undergo the SNAr cyclization to displace the fluorine.[1] This is a kinetic issue, usually caused by insufficient temperature.[1]
| Parameter | Target Molecule | Stalled Hydrazone |
| Formula | C₁₂H₁₄N₂O | C₁₂H₁₅FN₂O |
| MW | ~202.25 Da | ~222.26 Da |
| Delta | Reference | +20.01 Da (Presence of HF) |
| 19F NMR | Silent (No Fluorine) | Signal Present (~ -110 ppm) |
Corrective Action:
-
Increase Temperature: SNAr on a fluoro-benzene typically requires temperatures >80°C. Ensure the solvent (e.g., Ethanol or n-Butanol) is at a rolling reflux.[1]
-
Solvent Switch: If refluxing ethanol (78°C) is insufficient, switch to n-Butanol (117°C) to overcome the activation energy barrier [1].[1]
Module B: The "Azine" Dimer
Symptom: A highly lipophilic peak appears at late retention time with approx.[1] 2x Molecular Weight.[1] Mechanism: If hydrazine is the limiting reagent, one hydrazine molecule reacts with two ketone molecules, bridging them.[1]
| Parameter | Target Molecule | Azine Dimer |
| Structure | Indazole Ring | Ketone=N-N=Ketone |
| MW | ~202.25 Da | ~412.45 Da |
| Solubility | Moderate | Very Low (Precipitates) |
Corrective Action:
-
Stoichiometry Control: Always use a large excess of hydrazine hydrate (5–10 equivalents).[1] The reaction is second-order with respect to the ketone for dimer formation; flooding the system with hydrazine forces the mono-hydrazone pathway [2].[1]
-
Order of Addition: Add the ketone solution slowly into a hot solution of hydrazine, rather than adding hydrazine to the ketone.
Analytical Reference Table
Use this table to interpret crude LCMS data during reaction monitoring.
| Retention Time (Rel) | Identity | Mass Shift (ESI+) | Diagnostic Note |
| 0.85 | 3-Aminoindazole | [M-Oxanyl+NH2] | Rare.[1] Occurs if nitrile precursor used.[1][3][4] |
| 1.00 | Target Indazole | 203.1 [M+H]⁺ | Sharp peak.[1] UV active. |
| 1.15 | Stalled Hydrazone | 223.1 [M+H]⁺ | Contains Fluorine.[1] |
| 1.80 | Azine Dimer | 413.2 [M+H]⁺ | Broad, lipophilic peak.[1] |
| 1.95 | Starting Ketone | 209.1 [M+H]⁺ | Unreacted material.[1] |
Validated Synthetic Protocol
This protocol is designed to minimize azine formation and ensure complete cyclization.[1]
Reagents:
-
(2-Fluorophenyl)(oxan-3-yl)methanone (1.0 eq)[1]
-
Hydrazine Hydrate (65% or 80% aq solution) (10.0 eq )[1]
-
n-Butanol (Concentration: 0.5 M)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with hydrazine hydrate (10 eq) and n-Butanol (50% of total volume). Heat to 60°C.
-
Addition: Dissolve the ketone precursor in the remaining n-Butanol. Add this solution dropwise to the hydrazine mixture over 30 minutes.
-
Why? This maintains a high [Hydrazine]:[Ketone] ratio locally, suppressing Azine dimer formation.[1]
-
-
Cyclization (The "Hard" Step): Once addition is complete, raise temperature to 110°C (Reflux) .[1] Stir for 4–6 hours.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess hydrazine and butanol.[1]
-
Purification: Partition residue between Ethyl Acetate and Water. The indazole is in the organic layer.[1][2][3][4][5][6] Wash with brine.[1][4]
-
Note: The target 1H-indazole is amphoteric but generally extracts well into organics at neutral pH.[1]
-
Advanced Topic: Regioisomerism (N1 vs N2)
If you proceed to alkylate the 3-(oxan-3-yl)-1H-indazole (e.g., adding a protecting group or R-group), you will encounter N1 vs N2 isomerism.[1]
Figure 2: Alkylation selectivity.[1] N1 is generally favored thermodynamically, while N2 is favored kinetically or by steric bulk.[1]
Differentiation:
-
N1-Alkylated: 1H NMR cross-peak (NOESY) between the N-alkyl group and the C7-proton of the indazole ring.
-
N2-Alkylated: NOESY cross-peak between the N-alkyl group and the C3-substituent (the oxanyl ring protons) [3].[1]
References
-
L. Zhu et al. "Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors."[1] Journal of Medicinal Chemistry, 2007.[1][7] Link[1]
-
BenchChem Technical Support. "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis." BenchChem Knowledge Base, 2025.[1] Link[1]
-
V. Songis et al. "Synthesis of indazoles from 2-formylphenylboronic acids."[1] RSC Advances, 2021.[1] Link
-
H. Sharghi et al. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles."[1][8] Synlett, 2014.[1][5][6][8] Link
Sources
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 3-(oxan-3-yl)-1H-indazole in Solution
Executive Summary
This guide addresses the solution-phase stability of 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole). While the indazole core provides aromatic stability, the molecule presents a unique dual-challenge: the amphoteric nature of the indazole nitrogen (pKa ~14 for N-H deprotonation, pKa ~1.0 for protonation) and the oxidative susceptibility of the tetrahydropyran (THP) ether ring.
This technical document synthesizes troubleshooting protocols to prevent precipitation, oxidative degradation, and tautomeric shifts during experimental workflows.
Module 1: Solubility & Solvent Selection (The Foundation)
The Issue: The most common "instability" reported for this scaffold is actually micro-precipitation .[1] The lipophilic THP ring combined with the planar indazole core leads to aggregation in aqueous buffers, often mistaken for chemical degradation.
Optimized Solvent Systems
Do not use unbuffered water or simple saline.
| Solvent System | Recommended Use | Stability Rating | Notes |
| DMSO (Anhydrous) | Stock Solution (10–50 mM) | ★★★★★ (High) | Critical: Use analytical grade DMSO (<0.05% water).[1] Store under Argon to prevent hygroscopic water absorption.[1] |
| DMSO + PBS (pH 7.4) | Assay Buffer (<1% DMSO) | ★★★★☆ (Good) | Stable for 4–6 hours.[1] Prepare fresh. Avoid freeze-thaw cycles of the diluted solution.[1] |
| PEG-400 / Saline | In Vivo Formulation | ★★☆☆☆ (Risk) | Warning: PEG grades often contain peroxides which attack the THP ring.[1] Use Low Peroxide grade only. |
| Ethanol / Methanol | Processing | [1] ★★★☆☆ (Moderate) | Protic solvents can shift the tautomeric equilibrium ( |
Protocol: Preparation of a Stable 10 mM Stock
-
Weighing: Weigh the solid in a humidity-controlled environment (glove box preferred) to prevent hydrate formation.[1]
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1]
-
Sonication: Sonicate at 35–40 kHz for 2 minutes. Note: If solution warms up, allow it to cool to RT before sealing.
-
Verification: Visually inspect for Tyndall effect (laser scattering) to ensure no micro-aggregates remain.[1]
Module 2: Chemical Stability & pH (The Mechanism)
The Issue: The 1H-indazole core is a tautomeric system. While the 1H-form is thermodynamically dominant, extreme pH can force shifts that alter binding affinity or solubility. Furthermore, the THP ring is an ether; while generally robust, it can undergo ring-opening or oxidation under specific stress conditions.
Visualizing the Stability Landscape
The following diagram illustrates the critical degradation and equilibrium pathways you must control.
Figure 1: Stability landscape of 3-(oxan-3-yl)-1H-indazole showing primary degradation risks (Red/Yellow) and tautomeric states (Grey).
pH Compatibility Guide
-
Optimal pH (7.0 – 8.0): The molecule is neutral and most stable.[1]
-
Acidic pH (< 2.0): Risk of protonation at N2.[1] While the THP ring is relatively stable, strong mineral acids can catalyze ring opening or hydrolysis over extended periods.[1]
-
Basic pH (> 13.0): Deprotonation of the N1-H occurs.[1] This dramatically increases solubility but alters the electronic profile, potentially affecting assay results.[1]
Module 3: Oxidative Protection (The Hidden Killer)
The Issue: Tetrahydropyran (THP) derivatives are cyclic ethers.[1] Like THF, they are susceptible to auto-oxidation to form peroxides or lactones, especially when exposed to light and air.
Protocol: Peroxide Scavenging If using PEG or Tween-based buffers for in vivo work, you must verify peroxide levels.[1]
-
Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix) on your solvent before adding the compound.[1]
-
Limit: Ensure peroxide levels are <10 ppm.
-
Antioxidant Addition: For long-term assays (>24h), add 0.1% w/v Sodium Metabisulfite or BHT (Butylated hydroxytoluene) to the buffer system to act as a sacrificial antioxidant.[1]
Module 4: Storage & Handling
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Solid & Stock) | Arrhenius kinetics dictate that degradation rates halve for every 10°C drop.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing THP auto-oxidation.[1] |
| Container | Amber Glass Vials | Prevents photo-oxidation.[1] Avoid plastics for long-term storage of DMSO stocks (leachables).[1] |
| Thaw Cycles | Max 3 Cycles | Repeated freeze-thaw promotes crystal growth and aggregation upon re-dissolution.[1] |
Troubleshooting FAQ
Q1: My compound precipitated upon adding the DMSO stock to the cell culture media. Why? A: This is "Crash-out." The rapid change in polarity forces the hydrophobic indazole out of solution.[1]
-
Fix: Do not add the DMSO stock directly to the bulk media. Instead, perform a serial dilution in DMSO first (e.g., 10 mM → 1 mM → 0.1 mM in DMSO), and then add the diluted DMSO to the media while vortexing rapidly. Keep final DMSO concentration <0.5%.[1]
Q2: I see a new peak at RRT 0.95 in my HPLC after 24 hours. A: This is likely the 2H-tautomer or an oxidative impurity (lactone formation on the THP ring).
-
Diagnostic: Run the sample with a diode array detector (DAD).[1] If the UV spectrum is identical, it is likely a tautomer.[1] If the UV spectrum shows a shift (e.g., carbonyl absorption), it is an oxidation product.
-
Fix: Degas your buffers and store the sample in the dark.
Q3: Can I use this compound in acidic buffers (pH 4.0)? A: Yes, for short durations (<4 hours). However, ensure you control for the protonation state.[1] The N2 nitrogen will protonate, making the molecule cationic. This changes membrane permeability and binding kinetics compared to the neutral species at pH 7.4.[1]
References
-
Indazole Chemistry & Tautomerism
-
Gaonkar, S.L., et al. "Synthesis and pharmacological properties of indazole derivatives." European Journal of Medicinal Chemistry, 2023.[1]
-
Source:
-
-
Tetrahydropyran Stability
-
Solubility Guidelines
-
General Stability Testing
-
ICH Harmonised Tripartite Guideline.[1] "Stability Testing of New Drug Substances and Products Q1A(R2)."
-
Source:
-
Sources
The Indazole Paradox: Technical Support Center for Solubility Optimization
Status: Operational Ticket ID: INDZ-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Subject: Overcoming Poor Solubility and Aggregation in Indazole-Based Assays
Executive Summary: The "Brick Dust" Challenge
Indazole scaffolds are privileged structures in medicinal chemistry, particularly for kinase inhibitors (e.g., Axitinib, Pazopanib analogs). However, they present a classic physicochemical paradox: the same planar, aromatic features that drive potent
In the lab, this manifests as "brick dust"—compounds that dissolve in 100% DMSO but "crash out" immediately upon dilution into aqueous assay buffer. This guide provides the protocols to solubilize these difficult molecules without compromising assay integrity.
Diagnostic Module: Is It Solubility or Potency?
Before altering your chemistry, you must confirm if the assay failure is due to precipitation or genuine inactivity.
Workflow: The Solubility Decision Tree
Figure 1: Diagnostic logic flow to distinguish between solubility crashing, colloidal aggregation, and true biological inactivity.
Module A: Biochemical Assays (Enzyme/Binding)
The Problem: Colloidal Aggregation
Indazoles are notorious for forming colloidal aggregates in aqueous buffers. These sub-micron particles sequester enzymes on their surface, causing false positives (apparent inhibition) that have nothing to do with specific binding. This phenomenon, extensively characterized by Shoichet et al., is the primary cause of artifactual data for this scaffold.
The Solution: The Detergent-Controlled Protocol
Principle: Non-ionic detergents disrupt the surface tension of colloidal aggregates without unfolding the protein target, effectively "melting" the false positive.
Protocol:
-
Preparation: Prepare assay buffer with 0.01% v/v Triton X-100 or 0.005% Tween-80 .
-
Validation: Run the assay with the indazole compound +/- detergent.
-
Interpretation:
Module B: Cell-Based Assays & Serial Dilutions
The Problem: The "Crash-Out" Shock
Directly pipetting 1 µL of 10 mM DMSO stock into 999 µL of aqueous media (1:1000 dilution) creates a massive dielectric shock. The hydrophobic indazole molecules will self-associate and precipitate before they can disperse.
The Solution: The "Intermediate Step" Dilution
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate to step down the hydrophobicity gradually.
Protocol: The 3-Step Dilution System
| Step | Source Solution | Diluent | Resulting Solvent | Purpose |
| 1 | 10 mM Stock (100% DMSO) | 100% DMSO | 100% DMSO | Create serial dilution curve here. Soluble. |
| 2 | 5 µL from Step 1 | 95 µL Culture Media | 5% DMSO | Critical Step: Intermediate polarity. Prevents shock precipitation. |
| 3 | 10 µL from Step 2 | 490 µL Cell Susp. | 0.1% DMSO | Final assay concentration. Compound is pre-dispersed. |
Module C: Advanced Formulation (Cyclodextrins)
For indazoles that remain insoluble even with intermediate dilution, you must use excipients. Hydroxypropyl-
Protocol: HP- -CD Complexation
Target: 20% w/v HP-
-
Weigh: 20g HP-
-CD (clinical grade). -
Dissolve: Add to 80mL Milli-Q water. Stir until clear (viscous).
-
Sterilize: Filter through 0.22 µm PES filter.
-
Usage: Use this solution instead of water for your intermediate dilution steps (Step 2 in the table above).
Why this works: The cyclodextrin encapsulates the indazole immediately as it leaves the DMSO environment, preventing the nucleation of crystals.
Visualizing the Solubility Landscape
Figure 2: Strategic workflow comparing direct spiking (failure mode) vs. intermediate dilution and cyclodextrin encapsulation.
Frequently Asked Questions (FAQ)
Q: My indazole is a base. Can I just acidify the buffer? A: Indazoles have a pyridine-like nitrogen (pKa ~1-2), meaning they only protonate at very low pH. While acidifying the stock helps, adding it to a pH 7.4 assay buffer will instantly neutralize it, causing reprecipitation. Use cyclodextrins instead; they work independent of pH.
Q: Why do I see higher potency in my enzyme assay when I don't use detergent? A: This is the "Shoichet Artifact." Your compound is forming sticky aggregates that sequester the enzyme. You are measuring the physical removal of the enzyme, not chemical inhibition. You must include 0.01% Triton X-100 to validate the data.
Q: Can I use Polystyrene plates for these compounds? A: Avoid standard polystyrene for storage. Indazoles are lipophilic and will bind to the plastic walls, effectively lowering your concentration. Use Polypropylene (PP) plates for all intermediate dilution steps.
Q: What is the maximum DMSO concentration for cell assays? A: Most mammalian cells tolerate up to 0.5% DMSO for <24 hours. However, for long-term assays (72h+), keep DMSO <0.1%. The intermediate dilution protocol (Module B) is essential to achieve this accuracy.
References
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Popa-Burke, I. G., et al. (2014).[3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Link
Sources
Technical Support Center: Refining the Synthetic Protocol for 3-(Oxan-3-yl)-1H-indazole
Welcome to the technical support center for the synthesis of 3-(oxan-3-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome common experimental hurdles and refine your synthetic protocol for optimal results.
The synthesis of 3-substituted indazoles is a cornerstone of many medicinal chemistry programs, owing to the prevalence of the indazole scaffold in a wide array of biologically active compounds. The introduction of a saturated heterocycle like the oxane ring at the 3-position presents unique challenges and opportunities in terms of physicochemical properties and biological interactions. This guide will focus on the most probable and accessible synthetic route: a reaction analogous to the Fischer indole synthesis, involving the condensation of an arylhydrazine with oxan-3-one, followed by an acid-catalyzed cyclization.
I. Synthetic Workflow Overview
The synthesis of 3-(oxan-3-yl)-1H-indazole can be conceptually broken down into two key stages, mirroring the classic Fischer indole synthesis. Understanding this workflow is the first step in effective troubleshooting.
Validation & Comparative
Technical Guide: Structural Confirmation of 3-(Oxan-3-yl)-1H-indazole
Executive Summary & Structural Challenge
Target Molecule: 3-(Oxan-3-yl)-1H-indazole (IUPAC: 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole). Molecular Formula: C₁₂H₁₄N₂O Exact Mass: 202.1106 Da
Confirming the structure of 3-(oxan-3-yl)-1H-indazole presents a multifaceted analytical challenge that exceeds standard "check-box" analysis. Unlike simple aromatic systems, this molecule contains three distinct structural ambiguities that must be resolved orthogonally:
-
Regiochemistry of Attachment (C3 vs. N1/N2): Synthetic routes involving indazoles often yield mixtures of C-alkylated and N-alkylated products.[1] Distinguishing the desired C3-substituted product from N1- or N2-substituted impurities is critical.
-
Tautomeric State (1H vs. 2H): The indazole core is prototropic. While the 1H-tautomer is generally thermodynamically favored in solution, the 2H-form can persist or co-crystallize, affecting biological activity and solubility profiles.
-
Stereochemistry (Chirality): The substituent is an oxan-3-yl group (tetrahydro-2H-pyran-3-yl). Position 3 of the pyran ring is a chiral center. The product exists as a pair of enantiomers (R and S). Standard achiral analysis will not detect racemization or enantiomeric excess (ee).
This guide outlines a self-validating analytical workflow to rigorously confirm the structure, separating it from likely impurities and isomers.
Analytical Workflow (Decision Matrix)
The following decision tree illustrates the logical flow from crude synthesis to absolute structural confirmation.
Figure 1: Analytical decision matrix for validating 3-(oxan-3-yl)-1H-indazole. Note the critical checkpoint at Step 2 to rule out N-alkylation.
Phase 1: Establishing Connectivity & Regiochemistry
The most common synthetic error is misidentifying an N-alkylated isomer (1-(oxan-3-yl)-1H-indazole) as the desired C3-product.
1H NMR Validation (DMSO-d6)
Protocol: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6. DMSO is required to slow proton exchange, allowing observation of the labile indazole NH proton.
| Feature | Target: 3-(Oxan-3-yl)-1H-indazole | Impurity: N-(Oxan-3-yl)-1H-indazole |
| Indazole NH | Visible (Broad singlet, 10.0–13.0 ppm) | Absent |
| Indazole H3 | Absent (C3 is substituted) | Present (Sharp singlet, ~8.0 ppm) |
| Oxane H3 | Multiplet (methine), coupled to Indazole | Multiplet, coupled to Nitrogen (deshielded) |
Critical Insight: If you observe a sharp singlet around 8.0 ppm, you have likely isolated the N-substituted byproduct or the starting material (indazole). The target molecule must not have a proton at position 3.
2D NMR: The "Killer" Experiment (HMBC)
To definitively prove the bond exists between Indazole-C3 and Oxane-C3, perform a 1H-13C HMBC (Heteronuclear Multiple Bond Coherence) experiment.
-
Look for: A strong correlation between the Oxane H3 proton (the methine at the chiral center) and the Indazole C3 carbon .
-
Indazole C3 Carbon Shift: In C3-substituted indazoles, this quaternary carbon typically appears between 135–145 ppm . In N-substituted indazoles, the C3-H carbon is typically 130–135 ppm .
Phase 2: Tautomeric Distinction (1H vs 2H)
Indazoles exist in dynamic equilibrium. In solution (DMSO), the 1H-tautomer is thermodynamically favored by ~4.5 kcal/mol over the 2H-tautomer. However, substituents can influence this.
15N-HMBC Spectroscopy
This is the gold standard for distinguishing tautomers in solution without growing crystals.
Protocol: Run a 1H-15N HMBC (using natural abundance 15N).
-
1H-Indazole: The protonated Nitrogen (N1-H) will show a correlation to H7 and H3 (if H3 were present) or the substituent. N2 (pyridine-like) will be chemically distinct (~250 ppm vs ~140 ppm relative to liq. NH3).
-
2H-Indazole: The proton is on N2. The chemical shift pattern is inverted.
Expected Result: For 3-(oxan-3-yl)-1H-indazole, you should observe the proton attached to N1, confirming the 1H-tautomer .
Figure 2: Tautomeric equilibrium. The 1H form is dominant in DMSO-d6.
Phase 3: Stereochemical Confirmation (Chirality)
The oxan-3-yl group introduces a chiral center. The molecule is chiral .[2][3] Synthetic routes (e.g., radical coupling or cross-coupling) often produce a racemate unless a chiral auxiliary or catalyst was used.
Enantiomeric Purity (Chiral SFC/HPLC)
Standard HPLC (C18) will not separate the enantiomers. You must use Chiral Stationary Phases (CSPs).
Recommended Method: Chiral SFC (Supercritical Fluid Chromatography)
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: CO₂ + 10-20% Methanol (with 0.1% Diethylamine to sharpen the basic indazole peak).
-
Detection: UV at 254 nm.
-
Result: A racemate will show two peaks of equal area (1:1). An enantiopure sample will show a single peak (>95% ee).
Absolute Configuration (VCD)
If you need to assign R or S without X-ray crystallography, Vibrational Circular Dichroism (VCD) is the modern non-destructive standard.
Protocol:
-
Measure FTIR and VCD spectra of the sample in CDCl3.
-
Perform DFT calculations (B3LYP/6-31G*) for both R and S conformers.
-
Compare experimental VCD to calculated VCD.
-
Match: If the sign and intensity of the bands match the R-calculated spectrum, the sample is R.
Summary of Specifications
| Parameter | Specification / Expected Value | Method |
| Identity | 3-(oxan-3-yl)-1H-indazole | 1H NMR, 13C NMR, MS |
| Regioisomer | C3-substituted (No N-alkyl) | HMBC (Oxane H to Indazole C3) |
| Tautomer | 1H-form (in DMSO) | 1H NMR (NH shift), 15N HMBC |
| Chirality | Enantiopure or Racemic | Chiral SFC (Chiralpak AD-H) |
| Abs.[2][4][5] Config | R or S | VCD or X-Ray Crystallography |
References
-
Indazole Tautomerism & NMR
-
Regiochemistry (N vs C Alkylation)
-
Luo, G., et al. "Regioselective Synthesis of 1- and 2-Substituted Indazoles." Journal of Organic Chemistry, 2006. Link
-
-
Chiral Analysis (VCD & SFC)
-
Synthesis of C3-Substituted Indazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
Biological Activity & SAR Profile: 3-(Oxan-3-yl)-1H-indazole vs. Other Indazoles
[1]
Executive Summary
3-(Oxan-3-yl)-1H-indazole (CAS: 2251054-47-2) represents a strategic "fragment-based" scaffold in modern medicinal chemistry.[1] Unlike classical 3-phenylindazoles (which are planar and lipophilic) or 3-methylindazoles (which offer limited interaction surface), the 3-(oxan-3-yl) moiety introduces three-dimensionality (Fsp³ character) , chirality , and hydrogen-bond acceptor capability without significantly increasing molecular weight.[1]
This guide compares the biological performance of this scaffold against its primary alternatives: the achiral 3-(oxan-4-yl) isomer and the aromatic 3-phenyl analog.[1] The analysis focuses on kinase inhibitor design, metabolic stability, and solubility profiles.[1]
Comparative Analysis: Performance Metrics
The following table synthesizes data from general structure-activity relationship (SAR) studies involving 3-substituted indazoles in kinase and receptor ligand discovery.
| Feature | 3-(Oxan-3-yl)-1H-indazole | 3-(Oxan-4-yl)-1H-indazole | 3-Phenyl-1H-indazole |
| Stereochemistry | Chiral (R/S enantiomers) | Achiral | Achiral (Planar) |
| Vector Orientation | Bent/Angular (allows specific pocket fit) | Linear/Extended | Planar/Flat |
| Solubility (LogS) | High (Polar ether, non-planar) | High | Low (Aromatic stacking) |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | ~1.8 (Moderate) | > 3.0 (High) |
| Metabolic Liability | Low (Ether is stable; C-H oxidation possible) | Low | High (Aromatic hydroxylation) |
| Target Selectivity | High (Shape-driven selectivity) | Moderate | Low (Promiscuous binding) |
Key Scientific Insight: The "Vector" Advantage
The oxan-3-yl group projects the ether oxygen at a distinct angle relative to the indazole core.[1] In kinase ATP-binding pockets (e.g., CDK , JAK , or VEGFR families), this "kinked" geometry often allows the oxygen atom to engage specific water networks or backbone residues (e.g., the "gatekeeper" region) that the linear oxan-4-yl or flat phenyl cannot reach.[1] This results in superior isoform selectivity in optimized leads.[1]
Mechanistic & Structural Logic
The biological superiority of the 3-(oxan-3-yl) scaffold in specific contexts stems from its ability to disrupt planarity while maintaining polarity.[1]
Signaling & Interaction Pathway (DOT Visualization)
The diagram below illustrates the structural logic of selecting the Oxan-3-yl scaffold over alternatives during Lead Optimization.
Caption: Decision tree for 3-position substitution. Green path indicates the strategic advantage of the Oxan-3-yl moiety for solubility and selectivity.[1]
Experimental Protocols for Validation
To objectively compare the activity of 3-(oxan-3-yl)-1H-indazole derivatives, the following self-validating protocols are recommended.
Protocol A: Kinetic Solubility Assay (Thermodynamic)
Purpose: To quantify the solubility advantage of the oxanyl ring over the phenyl ring.[1]
-
Preparation: Prepare 10 mM DMSO stock solutions of 3-(oxan-3-yl)-1H-indazole and 3-phenyl-1H-indazole .
-
Equilibration: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well filter plate.
-
Incubation: Shake at 25°C for 24 hours to reach equilibrium.
-
Filtration: Vacuum filter to remove undissolved precipitate.[1]
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation: Compare peak area to a standard curve.
-
Expected Result: Oxan-3-yl analog > 100 µM; Phenyl analog < 10 µM.[1]
-
Protocol B: Kinase Selectivity Profiling (Generic)
Purpose: To determine if the "bent" vector of oxan-3-yl confers selectivity.[1]
-
Assay Platform: Use a FRET-based kinase assay (e.g., LanthaScreen) for a panel of kinases (e.g., CDK2, VEGFR2, AURKA).[1]
-
Dosing: Test compounds at 1 µM and 10 µM.
-
Data Analysis: Calculate % Inhibition.
-
Interpretation:
Synthesis & Accessibility
The synthesis of 3-(oxan-3-yl)-1H-indazole is more complex than the 3-phenyl analog, which often limits its presence in early screening libraries.[1]
-
Method 1 (Suzuki Coupling): Reaction of 3-bromo-1H-indazole with (tetrahydro-2H-pyran-3-yl)boronic acid.[1] Note: The boronic acid is less stable and harder to source than the 4-yl isomer.[1]
-
Method 2 (Ring Closure): Cyclization of 2-fluorobenzaldehyde with hydrazine derivatives containing the pre-installed oxanyl ring.[1]
Author's Note on Chirality: The 3-(oxan-3-yl) group creates a chiral center at the attachment point.[1] For clinical development, enantiomeric separation (Chiral SFC) is mandatory , as the (R) and (S) enantiomers will likely show >10-fold difference in potency due to the distinct vector projection of the ether oxygen.[1]
References
-
Indazole Scaffolds in Kinase Inhibitors
- Title: "Design, synthesis, and structure-activity relationships of 3-substituted indazoles as inhibitors of kinase signaling p
- Source:Journal of Medicinal Chemistry / NIH PMC.
- Context: Discusses the general SAR of 3-substituted indazoles, highlighting the shift from aromatic to aliphatic substituents for improved properties.
-
(Representative context for 3-alkynyl/alkyl indazoles).
-
Tetrahydropyran (Oxane)
-
Specific Compound Data
- Title: "3-(oxan-3-yl)-1H-indazole Chemical Properties."
-
Source: ChemSrc / PubChem.[1]
- Context: Provides physicochemical data (MW: 202.25) and CAS registry information (2251054-47-2) for the specific building block.
-
Comparative Indazole SAR
Executive Summary: The Role of 3-(Oxan-3-yl)-1H-indazole as a Selectivity Probe
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 3-(Oxan-3-yl)-1H-indazole
3-(Oxan-3-yl)-1H-indazole (IUPAC: 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) serves as a critical structural probe in two high-stakes domains: Forensic Toxicology and Kinase Inhibitor Discovery .
As a chemical entity, it represents a "steric and electronic challenge" to systems designed to bind the Indazole scaffold.
-
In Forensics: It is used to validate the specificity of immunoassays targeting synthetic cannabinoids (e.g., AB-PINACA metabolites). Its saturated pyran ring tests whether antibodies cross-react with non-aromatic C3-substituents.
-
In Drug Discovery: It acts as a fragment probe to assess the "hinge-binding" promiscuity of the indazole core when decorated with a polar, aliphatic ether (the oxanyl group) versus the traditional hydrophobic aryl groups found in drugs like Niraparib or Axitinib .
This guide provides the experimental frameworks to quantify its cross-reactivity, distinguishing true target engagement from assay interference or off-target toxicity.
Structural Logic & Mechanism of Interaction
To understand cross-reactivity, we must analyze the pharmacophore. The 1H-indazole core is a "privileged scaffold" that mimics the adenine ring of ATP, allowing it to bind kinase active sites.
-
The Scaffold (Indazole): Provides the primary hydrogen bond donor (N1-H) and acceptor (N2) for hinge binding.
-
The Substituent (Oxan-3-yl):
-
Sterics: Unlike a planar phenyl ring, the tetrahydropyran ring is puckered (chair conformation), creating 3D steric bulk.
-
Electronics: The ether oxygen acts as a weak H-bond acceptor, potentially altering solvation shells compared to a purely hydrophobic cyclohexyl group.
-
Diagram 1: Structural Comparison & Interaction Potential This diagram contrasts the probe with a standard Synthetic Cannabinoid (AB-PINACA) and a Kinase Inhibitor, highlighting the "Conflict Zones" for cross-reactivity.
Caption: Comparative binding logic. The probe tests if recognition elements (Antibodies/Kinases) can distinguish the bulky, aliphatic oxanyl ring from planar amides or aryl rings.
Comparative Analysis: Performance vs. Alternatives
When validating a new assay or drug candidate, you must compare 3-(oxan-3-yl)-1H-indazole against established standards to benchmark its activity.
Table 1: Cross-Reactivity Benchmarks
| Compound Class | Representative Analog | Structural Difference at C3 | Predicted Immunoassay CR (%)* | Predicted Kinase Selectivity |
| The Probe | 3-(Oxan-3-yl)-1H-indazole | Tetrahydropyran (Ether, Chair) | < 1.0% (High Specificity) | Moderate (Promiscuous binder) |
| Gold Standard (Drug) | AB-PINACA | Carboxamide + Alkyl Chain | 100% (Reference) | Low (Specific to CB1/CB2) |
| Aromatic Analog | 3-Phenyl-1H-indazole | Phenyl Ring (Planar) | 5-15% (Moderate Interference) | High (Kinase "Hinge" binder) |
| Aliphatic Analog | 3-Cyclohexyl-1H-indazole | Cyclohexane (Hydrophobic) | < 0.1% (Low Interference) | Moderate (Hydrophobic driven) |
*CR (Cross-Reactivity) is defined as (IC50 of Standard / IC50 of Analog) × 100 in a competitive ELISA.
Experimental Protocols (Self-Validating Systems)
Protocol A: Competitive ELISA for Cross-Reactivity Assessment
Use this protocol to determine if 3-(oxan-3-yl)-1H-indazole interferes with forensic urine screening tests for synthetic cannabinoids.
Objective: Calculate % Cross-Reactivity (CR) relative to a reference standard (e.g., AB-PINACA).
Reagents:
-
Capture Antibody: Rabbit anti-Indazole-3-carboxamide (polyclonal).
-
Enzyme Conjugate: HRP-labeled Indazole derivative.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Analyte: 3-(oxan-3-yl)-1H-indazole (dissolved in MeOH, diluted in synthetic urine).
Workflow:
-
Plate Coating: Immobilize Capture Antibody on 96-well microplate (incubate overnight at 4°C). Wash 3x with PBS-Tween.
-
Competition Step:
-
Incubation: 60 mins at Room Temp (dark).
-
Detection: Wash 5x. Add 100 µL TMB. Stop reaction with 1N HCl after 15 mins. Read OD at 450 nm.
Validation Check (Quality Control):
-
B0 (Max Binding): Wells with 0 ng/mL analyte must show max OD (>1.0).
-
NSB (Non-Specific Binding): Wells with no antibody must show OD < 0.05.
-
Calculation: Plot Dose-Response Curve (4-Parameter Logistic).
Protocol B: Kinase Selectivity Profiling (ATP Competition)
Use this protocol to determine if the oxanyl group drives off-target binding in drug development.
Objective: Assess binding affinity (
Method: FRET-based Binding Assay (e.g., LanthaScreen).
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Protein: His-tagged Kinase + Eu-labeled Anti-His Antibody.
-
Reaction:
-
Mix Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM).
-
Add 3-(oxan-3-yl)-1H-indazole (10-point titration, 10 µM top conc).
-
-
Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).
-
Logic: If the probe binds the ATP pocket, it displaces the Tracer, decreasing the FRET signal.
-
Diagram 2: Experimental Workflow Logic
Caption: Dual-pathway validation workflow. Path A quantifies immunological interference; Path B quantifies pharmacological selectivity.
References
-
Uchiyama, N., et al. (2012). "New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)... identified as designer drugs."[3] Forensic Toxicology.
-
Lier, F., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules.
-
PubChem. "1H-Indazole-3-carboxamide Compound Summary."[4] National Library of Medicine.
- Meanwell, N. A. (2011). "The influence of bioisosteres in drug design: heterocyclic rings." Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Tankyrase Inhibitors: A Case Study with 3-(oxan-3-yl)-1H-indazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Tankyrase in Oncology
Tankyrase 1 and 2 (TNKS1/2) have emerged as compelling therapeutic targets in oncology. These enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are integral regulators of the Wnt/β-catenin signaling pathway.[1][2] In many cancers, particularly colorectal cancer, aberrant Wnt signaling due to mutations in genes like APC leads to the stabilization and nuclear accumulation of β-catenin, driving the expression of oncogenes and promoting tumor growth.[3]
Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[4][5] By inhibiting tankyrase activity, small molecules can stabilize Axin levels, leading to the sequestration and degradation of β-catenin, thereby attenuating the oncogenic Wnt signaling cascade.[4][6] This mechanism provides a clear rationale for the development of potent and selective tankyrase inhibitors as anti-cancer agents.
The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the nicotinamide binding site of various enzymes, including PARPs.[7] This guide outlines a comprehensive benchmarking strategy for a novel, hypothetical indazole-containing compound, 3-(oxan-3-yl)-1H-indazole , against established, potent, and well-characterized tankyrase inhibitors. The objective is to provide a robust framework for assessing its potency, selectivity, and cellular activity, thereby determining its potential as a lead candidate for further drug development.
Selecting the Benchmarks: A Trio of Validated Tankyrase Inhibitors
To rigorously evaluate the performance of a novel compound, it is imperative to benchmark it against inhibitors with well-defined biochemical and cellular activities. For this purpose, we have selected three widely used and extensively characterized tankyrase inhibitors:
-
XAV939: A pioneering and potent tankyrase inhibitor that stabilizes Axin and inhibits Wnt signaling. It serves as a foundational benchmark for tankyrase inhibition.[6][8][9]
-
G007-LK: A highly potent and selective tankyrase inhibitor known for its efficacy in preclinical cancer models.[10][11][12][13]
-
IWR-1: Another well-characterized tankyrase inhibitor that effectively suppresses the Wnt/β-catenin pathway by stabilizing the Axin-scaffolded destruction complex.[14][15]
These inhibitors represent different chemical scaffolds and have been instrumental in elucidating the therapeutic potential of targeting tankyrases.
Comparative Performance Evaluation: A Multi-tiered Experimental Approach
A thorough evaluation of a novel inhibitor requires a multi-pronged approach, encompassing biochemical potency, cellular pathway engagement, and target selectivity. The following sections detail the experimental protocols and data presentation formats for a comprehensive benchmarking study.
Biochemical Potency: Determining IC50 Against TNKS1 and TNKS2
The initial and most fundamental assessment of a novel inhibitor is the determination of its half-maximal inhibitory concentration (IC50) against the purified target enzymes. This provides a direct measure of the compound's intrinsic potency.
Experimental Protocol: In Vitro Tankyrase Inhibition Assay (Chemiluminescent)
This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant human TNKS1 and TNKS2.
-
Reagents and Materials:
-
Recombinant human Tankyrase 1 and Tankyrase 2 enzymes.
-
Histone H4 (substrate).
-
NAD+ (co-substrate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (3-(oxan-3-yl)-1H-indazole and benchmarks) serially diluted in DMSO.
-
Anti-PAR antibody.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent HRP substrate.
-
White opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Coat the 96-well plate with Histone H4 overnight at 4°C. Wash wells with PBS-T.
-
Add serially diluted test compounds and benchmark inhibitors to the wells.
-
Add a mixture of the respective tankyrase enzyme and NAD+ to initiate the enzymatic reaction.
-
Incubate for 1-2 hours at room temperature to allow for PARsylation of the histone substrate.
-
Wash the wells to remove unreacted components.
-
Add the anti-PAR primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of PARsylated histone, and thus to the enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Biochemical Potency
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| 3-(oxan-3-yl)-1H-indazole | Experimental Value | Experimental Value |
| XAV939 | 11[6][16] | 4[6][16] |
| G007-LK | 46[12] | 25[12] |
| IWR-1 | Not widely reported | Not widely reported |
Note: IWR-1's potency is more commonly reported in cellular Wnt inhibition assays (IC50 ≈ 180 nM).[15]
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for determining biochemical IC50 of tankyrase inhibitors.
Cellular Activity: Wnt/β-catenin Signaling Inhibition
Demonstrating that a biochemically potent compound can effectively engage its target in a cellular context is a critical next step. The TOPflash reporter assay is the gold standard for measuring the transcriptional activity of the β-catenin/TCF complex.
Experimental Protocol: TOPflash/FOPflash Luciferase Reporter Assay
-
Reagents and Materials:
-
HEK293T or other suitable cell line.
-
TOPflash (containing TCF/LEF binding sites driving luciferase expression) and FOPflash (mutated binding sites, as a negative control) plasmids.
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Transfection reagent (e.g., Lipofectamine).
-
Wnt3a conditioned media or recombinant Wnt3a protein (to activate the pathway).
-
Test compounds and benchmarks.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
After 24 hours, re-plate cells into 96-well plates.
-
Treat the cells with a range of concentrations of the test compound and benchmarks for 1-2 hours.
-
Stimulate the Wnt pathway by adding Wnt3a for 16-24 hours.
-
Lyse the cells and measure both Firefly (TOPflash) and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition of Wnt signaling relative to the Wnt3a-stimulated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Presentation: Comparative Cellular Potency
| Compound | Cellular Wnt Inhibition IC50 (nM) in HEK293T |
| 3-(oxan-3-yl)-1H-indazole | Experimental Value |
| XAV939 | ~50[9] |
| G007-LK | ~50[12] |
| IWR-1 | ~180[15] |
Target Engagement and Downstream Effects: Western Blot Analysis
To confirm that the observed inhibition of Wnt signaling is mediated by the stabilization of the β-catenin destruction complex, Western blotting for Axin2 and β-catenin is essential.
Experimental Protocol: Western Blot for Axin2 and β-catenin
-
Cell Culture and Treatment:
-
Use a Wnt-responsive cell line, such as SW480 or DLD-1.
-
Treat cells with the test compound and benchmarks at concentrations around their cellular IC50 for 6-24 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcomes:
-
Axin2: Levels should increase in a dose-dependent manner with inhibitor treatment, indicating its stabilization.
-
β-catenin: Total levels should decrease as its degradation is promoted by the stabilized destruction complex.
Signaling Pathway and Mechanism of Action
Sources
- 1. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening | MDPI [mdpi.com]
- 2. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. G007-LK - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rndsystems.com [rndsystems.com]
Safety Operating Guide
3-(oxan-3-yl)-1H-indazole proper disposal procedures
Topic: 3-(oxan-3-yl)-1H-indazole Proper Disposal Procedures
Executive Summary: Immediate Disposal Directive
Primary Disposal Method: High-Temperature Incineration (Waste Code: Organic Combustible).[1] Prohibited Methods: Do NOT dispose of down the drain (sewer), via evaporation, or in standard municipal trash.
As a Senior Application Scientist, I define the disposal protocol for 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) not merely as "waste removal," but as a critical containment workflow. This compound features a bioactive indazole scaffold fused with a tetrahydropyran (oxanyl) ether ring .[1] This structural combination implies potential pharmacological potency (likely kinase inhibition) and latent peroxide formation risks.[1]
The following guide supersedes generic "organic waste" protocols by addressing the specific chemical stability and biological risks of this molecule.
Hazard Profile & Risk Assessment
Before handling waste, you must understand the nature of the material to justify the safety measures.
| Hazard Category | Specific Risk for 3-(oxan-3-yl)-1H-indazole | Operational Implication |
| Bioactivity | High. Indazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors).[1] | Treat as a Potent Pharmaceutical Agent (PPA) .[1] Double-glove and use a biosafety cabinet or fume hood.[1] |
| Chemical Stability | Moderate/Peroxide Risk. The oxanyl group is a cyclic ether.[1] While more stable than diethyl ether, it can form explosive peroxides upon prolonged storage.[1] | Test for peroxides using KI starch paper if the container is >12 months old before consolidation.[1] |
| Environmental | Persistent/Toxic. Heterocyclic nitrogens are often toxic to aquatic life (WGK 3 equivalent).[1] | Zero-discharge policy. All aqueous washes must be collected, not sewered.[1] |
| Physical State | Solid (typically off-white powder).[1] | Dust explosion hazard if handled in bulk.[1] Use antistatic tools. |
Pre-Disposal Stabilization Protocol
Do not simply dump the chemical into a waste drum. Follow this stabilization workflow to ensure the waste stream remains non-reactive.
Step A: Peroxide Verification (The "Oxanyl" Check)
-
Why: The tetrahydropyran ring is susceptible to autoxidation.
-
Protocol: If the container has been opened for >6 months or stored >1 year:
Step B: Solubilization (Preferred for Solids)
While solid lab packs are acceptable, dissolving the compound in a combustible solvent facilitates cleaner incineration.[1]
-
Solvent Choice: Methanol or Ethanol (Combustible, non-halogenated).[1]
-
Concentration: Dilute to <5% w/v to minimize reactivity during transport.
Detailed Disposal Workflows
Scenario 1: Pure Solid Reagent (Expired or Surplus)
-
Classification: Hazardous Waste (Ignitable/Toxic).[1]
-
Container: Original container is preferred if intact. If not, transfer to a wide-mouth HDPE jar.
-
Labeling: Must read "Hazardous Waste - 3-(oxan-3-yl)-1H-indazole - Potent Bioactive."[1]
-
Fate: Lab Pack for Incineration .
Scenario 2: Reaction Mixtures & HPLC Waste (Liquid)
-
Segregation:
-
Protocol:
-
Adjust pH to neutral (pH 6–8) if the reaction involved strong acids/bases.[1] Indazoles are amphoteric; extreme pH can increase solubility and skin permeability.[1]
-
Pour into the appropriate solvent waste carboy (High-Density Polyethylene - HDPE).[1]
-
Critical: Do not fill >90% capacity to allow for thermal expansion.
-
Scenario 3: Contaminated Debris (Sharps, Gloves, Weigh Boats)
-
Why: Trace amounts of potent indazoles can contaminate groundwater via landfill leaching.[1]
-
Protocol:
-
Collect all solid debris in a yellow chemically contaminated waste bag (or local equivalent for incineration).
-
Sharps (needles/syringes) used with this compound must go into a rigid Sharps Container labeled for incineration, not standard medical waste autoclaving (autoclaving may not destroy the chemical).[1]
-
Decision Tree: Disposal Logic
The following diagram illustrates the decision-making process for safely routing this chemical.
Figure 1: Logical workflow for determining the correct waste stream based on physical state and solvent composition.
Emergency Spillage Procedures
In the event of a spill outside a fume hood, execute this protocol immediately to prevent exposure and tracking.
-
Evacuate & Isolate: Clear the area of non-essential personnel. Mark a 10-foot perimeter.[1]
-
PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]
-
Containment:
-
Decontamination:
-
Wipe the surface with a 10% bleach solution (oxidizes the heterocyclic ring) followed by an ethanol wipe.
-
Place all cleanup materials into a hazardous waste bag labeled "Contaminated Debris - Toxic."[1]
-
Regulatory Compliance (US/EU Context)
-
EPA (USA): This compound is likely not explicitly listed on the P-list or U-list (RCRA).[1] Therefore, it must be characterized by the generator.
-
Determination: Classify as D001 (Ignitable) if in flammable solvent, or generally as "Hazardous Waste - Toxic" due to bioactivity.[1]
-
-
REACH (EU): Treat as a Substance of Very High Concern (SVHC) protocol due to the indazole class's potential reproductive or aquatic toxicity.[1]
-
DOT (Transport):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (3-(oxan-3-yl)-1H-indazole).
-
UN Number: UN 2811 (if solid) or UN 1993 (if flammable liquid solution).[1]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Indazole Derivatives General Handling.
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1H-Indazole-3-amine (Analogous Hazard Data).
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][3] [1]
-
PubChem. (2024).[1] Compound Summary: Indazole.[1][4][5][6][7][8] National Library of Medicine.[1]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
Navigating the Safe Handling of 3-(oxan-3-yl)-1H-indazole: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(oxan-3-yl)-1H-indazole, a novel heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my focus is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system you can trust.
While a specific Safety Data Sheet (SDS) for 3-(oxan-3-yl)-1H-indazole is not yet widely available, a thorough hazard assessment can be conducted by examining the constituent chemical moieties: the indazole ring system and the oxane (tetrahydropyran) group. Indazole derivatives are known to possess a range of biological activities and, consequently, potential toxicities.[1][2] Safety data for analogous compounds consistently indicate risks of skin and eye irritation, potential for respiratory irritation, and harm if swallowed. The oxane moiety, while generally less reactive, may contribute to the overall toxicological profile of the molecule.[3] Therefore, a cautious and well-documented approach to handling is essential.
Core Hazard Assessment and Personal Protective Equipment (PPE)
A proactive approach to safety begins with a comprehensive understanding of the potential hazards. Based on the known risks of similar indazole compounds, we can anticipate the following primary hazards for 3-(oxan-3-yl)-1H-indazole:
| Potential Hazard | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Indazole derivatives are frequently reported as harmful if swallowed. |
| Skin Irritation/Corrosion | A common characteristic of many functionalized aromatic heterocyclic compounds. |
| Serious Eye Damage/Irritation | Direct contact with powders or solutions can cause significant eye irritation. |
| Respiratory Tract Irritation | Inhalation of fine dust or aerosols may lead to respiratory discomfort. |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory. The selection of specific PPE is not merely a checklist but a carefully considered system to prevent exposure through all potential routes.
Essential PPE for Handling 3-(oxan-3-yl)-1H-indazole
| PPE Component | Specification and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a variety of chemicals, including many solvents used in a laboratory setting.[4] The outer glove should be removed and disposed of immediately upon contamination. For extended contact or when handling larger quantities, consider heavier-duty butyl rubber gloves, which provide excellent protection against a wide range of chemicals.[5][6] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement to protect against splashes and dust. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential to protect the entire face. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles. For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge may be required. |
| Protective Clothing | A laboratory coat is standard. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat. |
| Foot Protection | Closed-toe shoes made of a non-porous material are required at all times in the laboratory. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following protocols for handling and disposal are designed to be clear, logical, and self-validating.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Always handle 3-(oxan-3-yl)-1H-indazole in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
-
Weighing and Aliquoting (Solid Form) :
-
Perform all weighing and transfer of the solid compound within a chemical fume hood or a powder containment hood.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Handle with care to avoid generating dust.
-
-
Solution Preparation and Use :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling Decontamination :
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Waste Disposal Protocol
Proper waste segregation and disposal are crucial for environmental protection and regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with 3-(oxan-3-yl)-1H-indazole, including used weighing paper, contaminated gloves, and bench paper, should be collected in a clearly labeled, sealed plastic bag.
-
This bag should then be placed in a designated solid chemical waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing 3-(oxan-3-yl)-1H-indazole in a dedicated, labeled, and sealed waste container.
-
Do not mix this waste with other incompatible waste streams. Check local regulations for specific segregation requirements.[7]
-
-
Empty Containers :
-
"RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can often be disposed of as non-hazardous waste.[8]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
-
Disposal Coordination :
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of chemical waste down the drain unless explicitly permitted by your local regulations for non-hazardous materials.[9]
-
Visualizing the Workflow for Safety
To further clarify the critical steps in handling this compound, the following workflow diagram illustrates the decision-making process for ensuring safety.
Caption: A logical workflow for the safe handling of 3-(oxan-3-yl)-1H-indazole.
By adhering to these guidelines, researchers can confidently work with 3-(oxan-3-yl)-1H-indazole while maintaining the highest standards of laboratory safety. This proactive and informed approach is the cornerstone of responsible scientific practice.
References
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Center for Biotechnology Information. [Link]
-
Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. [Link]
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of ... National Center for Biotechnology Information. [Link]
-
Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of California, Berkeley. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
-
EN 374 chemical gloves, pick the right hand protection. ERIKS. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Reactive Chemical Hazards. National Academic Digital Library of Ethiopia. [Link]
-
Glove Selection Guide. Office of Environment, Health & Safety, University of California, Berkeley. [Link]
-
Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives. ResearchGate. [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]
-
Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Scilit. [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vigon.com [vigon.com]
- 4. EN 374 chemical gloves, pick the right hand protection [eriks.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safeopedia.com [safeopedia.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
